10-Chloroestra-1,4-diene-3,17-dione
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C18H21ClO2 |
|---|---|
分子量 |
304.8 g/mol |
IUPAC名 |
(8S,9S,10S,13S,14S)-10-chloro-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C18H21ClO2/c1-17-8-7-15-13(14(17)4-5-16(17)21)3-2-11-10-12(20)6-9-18(11,15)19/h6,9-10,13-15H,2-5,7-8H2,1H3/t13-,14-,15-,17-,18+/m0/s1 |
InChIキー |
DMUVDGYKPICJEM-FTAMUGHTSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)C=C[C@]34Cl |
正規SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C=CC34Cl |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 10-Chloroestra-1,4-diene-3,17-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Chloroestra-1,4-diene-3,17-dione is a synthetic steroid derivative exhibiting a dual mechanism of action as both a potent agonist of the estrogen receptor alpha (ERα) and an inhibitor of aromatase. This unique pharmacological profile makes it a compound of significant interest in endocrine research and drug development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, biological activities, and underlying mechanisms of action. Detailed experimental protocols for its synthesis and biological evaluation are provided, along with a quantitative summary of its bioactivity. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its molecular interactions and experimental assessment.
Chemical Properties
This compound is a chlorinated derivative of the estrane (B1239764) steroid nucleus. Its key chemical identifiers and properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 10-chloro-estra-1,4-diene-3,17-dione |
| Synonyms | 10-chloro-1,4-Estradiene, 10-CIEsra |
| Molecular Formula | C₁₈H₂₁ClO₂ |
| Molecular Weight | 304.81 g/mol |
| CAS Number | 91413-55-7 |
| Appearance | Solid |
| SMILES | Cl[C@@]12[C@]3([H])--INVALID-LINK--([H])[C@@]4([H])--INVALID-LINK--(C(CC4)=O)C |
Synthesis
The synthesis of this compound can be achieved through a multi-step process starting from estrone (B1671321). A key step involves the introduction of a chlorine atom at the C10 position.
Experimental Protocol: Synthesis of 10β-Chloroestra-1,4-dien-3-one from Estrone
A reported method for the synthesis of the 10-chloro derivative involves the simultaneous application of N-chlorosuccinimide (NCS) and Selectfluor in trifluoroacetic acid (TFA) to estrone. This reaction leads to the formation of 10β-chloroestra-1,4-dien-3-one.[1][2]
Materials:
-
Estrone
-
N-chlorosuccinimide (NCS)
-
Selectfluor
-
Trifluoroacetic acid (TFA)
-
Appropriate solvents for reaction and purification (e.g., dichloromethane (B109758), ethyl acetate)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve estrone in trifluoroacetic acid (TFA) in a suitable reaction vessel.
-
Add N-chlorosuccinimide (NCS) and Selectfluor to the solution. The molar ratios of the reactants should be optimized for maximal yield.
-
Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding a suitable quenching agent (e.g., saturated sodium bicarbonate solution).
-
Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate 10β-chloroestra-1,4-dien-3-one.
Experimental Protocol: Oxidation of 17β-hydroxyl group to 17-keto group
The resulting 10β-chloro-17β-hydroxyestra-1,4-dien-3-one would then need to be oxidized to the desired this compound. Standard oxidation procedures for steroidal secondary alcohols can be employed.
Materials:
-
10β-chloro-17β-hydroxyestra-1,4-dien-3-one
-
Oxidizing agent (e.g., Pyridinium (B92312) chlorochromate (PCC), Jones reagent)
-
Anhydrous solvent (e.g., dichloromethane for PCC)
-
Silica gel for purification
Procedure (using PCC):
-
Dissolve 10β-chloro-17β-hydroxyestra-1,4-dien-3-one in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (PCC) to the solution in a stoichiometric amount.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to yield this compound.
Biological Activity and Mechanism of Action
This compound possesses a dual biological activity, acting as both an estrogen receptor alpha (ERα) agonist and an aromatase inhibitor.
Estrogen Receptor Alpha (ERα) Agonism
The compound is a potent agonist of ERα, with a reported EC50 of 0.36 nM in a yeast-based reporter gene assay for the human receptor.[3]
Mechanism of Action: As an ERα agonist, this compound is expected to follow the classical mechanism of estrogen action:
-
Binding: The molecule binds to the ligand-binding domain (LBD) of the ERα, which is located in the cytoplasm or nucleus.
-
Conformational Change and Dimerization: Ligand binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins and subsequent homodimerization.
-
Nuclear Translocation and DNA Binding: The ligand-receptor complex translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.
-
Transcriptional Regulation: The complex recruits co-activators and other transcriptional machinery to modulate the expression of estrogen-responsive genes.
Aromatase Inhibition
In addition to its estrogenic activity, this compound also functions as an inhibitor of aromatase, the enzyme responsible for the conversion of androgens to estrogens, with a reported IC50 of 2.4 µM.[3][4]
Mechanism of Action: Aromatase inhibitors are classified as either Type I (steroidal, irreversible) or Type II (non-steroidal, reversible). As a steroidal compound, this compound likely acts as a competitive inhibitor, binding to the active site of the aromatase enzyme. This binding prevents the natural substrates, androstenedione (B190577) and testosterone, from being converted to estrone and estradiol, respectively, thereby reducing overall estrogen levels. The presence of the chloro group at the C10 position is a key structural feature for its inhibitory activity.
Quantitative Biological Data
The following table summarizes the known quantitative biological data for this compound.
| Parameter | Value | Assay System | Reference |
| ERα Agonism (EC50) | 0.36 nM | Yeast (S. cerevisiae) reporter gene assay | [3] |
| Aromatase Inhibition (IC50) | 2.4 µM | In vitro radiosubstrate incubation | [3][4] |
Experimental Protocols for Biological Assays
Estrogen Receptor Alpha (ERα) Agonist Reporter Gene Assay
This protocol describes a general method for assessing the ERα agonist activity of a test compound using a mammalian cell line stably transfected with an estrogen-responsive reporter gene (e.g., ERE-luciferase).
Materials:
-
ERα-positive mammalian cell line (e.g., MCF-7, T47D) stably transfected with an ERE-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Charcoal-stripped FBS to remove endogenous steroids.
-
Test compound (this compound).
-
Positive control (e.g., 17β-estradiol).
-
Vehicle control (e.g., DMSO).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at an appropriate density and allow them to attach overnight. The medium should contain charcoal-stripped FBS.
-
Compound Treatment: Prepare serial dilutions of the test compound, positive control, and vehicle control. Replace the cell culture medium with medium containing the different concentrations of the compounds.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein content or a co-transfected control reporter). Plot the normalized luciferase activity against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Aromatase Inhibition Assay (Radiosubstrate Method)
This protocol outlines a common method for determining the inhibitory activity of a compound on aromatase using a radiolabeled substrate.
Materials:
-
Human placental microsomes or recombinant human aromatase as the enzyme source.
-
Radiolabeled substrate: [1β-³H]-androst-4-ene-3,17-dione.
-
Cofactor: NADPH.
-
Test compound (this compound).
-
Positive control inhibitor (e.g., letrozole, anastrozole).
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Dextran-coated charcoal.
-
Scintillation cocktail and counter.
Procedure:
-
Reaction Setup: In a reaction tube, combine the enzyme source, reaction buffer, and different concentrations of the test compound or controls.
-
Initiation of Reaction: Start the reaction by adding the radiolabeled substrate and NADPH.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding chloroform to extract the steroids.
-
Separation of Tritiated Water: The aromatization reaction releases tritiated water (³H₂O). Separate the aqueous phase containing ³H₂O from the organic phase containing the unreacted steroid substrate by centrifugation.
-
Removal of Residual Steroids: Treat the aqueous phase with dextran-coated charcoal to remove any remaining traces of the radiolabeled steroid.
-
Quantification: Measure the radioactivity of the tritiated water in the aqueous phase using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound is a fascinating synthetic steroid with a dual pharmacological profile. Its potent ERα agonism, coupled with its ability to inhibit aromatase, presents a complex set of biological activities that warrant further investigation. The technical information and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential and biological implications of this and related compounds. Further studies are needed to fully elucidate its in vivo effects, pharmacokinetic profile, and potential applications in various physiological and pathological contexts.
References
- 1. Synthesis, Biological Evaluation and Docking Studies of 13-Epimeric 10-fluoro- and 10-Chloroestra-1,4-dien-3-ones as Potential Aromatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Immunomart [immunomart.com]
- 4. Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 10-Chloroestra-1,4-diene-3,17-dione
This technical guide provides a comprehensive overview of the structure, properties, and biological activities of 10-Chloroestra-1,4-diene-3,17-dione, a synthetic steroid with dual activity as an estrogen receptor agonist and an aromatase inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a derivative of the estrane (B1239764) steroid skeleton, characterized by a chlorine atom at the C10 position and conjugated double bonds in the A-ring.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C18H21ClO2[1][2] |
| Molecular Weight | 304.81 g/mol [2] |
| CAS Number | 91413-55-7[1][2] |
| SMILES | Cl[C@@]12[C@]3([H])--INVALID-LINK--([H])[C@@]4([H])--INVALID-LINK--(C(CC4)=O)C[1] |
| Storage Temperature | -20℃[1] |
Spectroscopic Data
Detailed spectroscopic data (¹H-NMR, ¹³C-NMR, Mass Spectrometry, IR) for this compound are not available in peer-reviewed literature. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of the compound. For reference, spectral data for similar steroid structures, such as androsta-1,4-diene-3,17-dione, are publicly available and can offer some comparative insights.[3][4]
Synthesis
The synthesis of 10-chloro-substituted steroids can be achieved through the chlorination of steroidal ring A phenols. A general approach involves the use of N-chloro imide reagents.[5]
Experimental Protocol: General Synthesis of 10β-chloro-estra-1,4-dien-3-ones
The following is a generalized protocol based on the synthesis of similar compounds and should be optimized for the specific synthesis of this compound.
Materials:
-
Estrone (or a suitable precursor)
-
N-Chlorosuccinimide (NCS) or Trichloroisocyanuric acid
-
Anhydrous solvent (e.g., tetrahydrofuran, dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the starting steroidal phenol (B47542) in an appropriate anhydrous solvent under an inert atmosphere.
-
Cool the reaction mixture to a suitable temperature (e.g., 0°C or -78°C) to control the reaction's exothermicity and selectivity.
-
Add the N-chloro imide reagent portion-wise to the stirred solution.
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium thiosulfate).
-
Perform an aqueous work-up to remove water-soluble byproducts. This typically involves partitioning the reaction mixture between an organic solvent and water, followed by washing the organic layer with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica (B1680970) gel with an appropriate eluent system to isolate the desired this compound.
-
Characterize the final product using spectroscopic methods (NMR, MS, IR) to confirm its identity and purity.
Note: This is a generalized procedure. The specific reaction conditions, including stoichiometry, temperature, reaction time, and purification methods, need to be determined empirically for optimal results.
Biological Activity
This compound exhibits a dual pharmacological profile, acting as both an agonist for the estrogen receptor α (ERα) and an inhibitor of the aromatase enzyme.
Table 2: Biological Activity of this compound
| Target | Activity | Value | Assay |
| Estrogen Receptor α (ERα) | Agonist | EC50: 0.36 nM | Yeast Estrogen Screen (YES) with human receptor[1] |
| Aromatase (CYP19A1) | Inhibitor | IC50: 2.4 µM | Not specified[1] |
Estrogen Receptor α (ERα) Agonism
The potent agonistic activity on ERα suggests that this compound can mimic the effects of endogenous estrogens, such as estradiol. This involves binding to the receptor, inducing a conformational change, and subsequent modulation of gene expression.
Caption: Classical genomic signaling pathway of the Estrogen Receptor α.
Experimental Protocol: Yeast Estrogen Screen (YES) Assay
The following is a general protocol for the YES assay, which is commonly used to screen for estrogenic compounds.
Materials:
-
Genetically modified Saccharomyces cerevisiae strain expressing human ERα and a reporter gene (e.g., lacZ).
-
Yeast growth medium.
-
Assay medium containing a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside, CPRG).
-
This compound test compound.
-
17β-estradiol (positive control).
-
Vehicle control (e.g., ethanol (B145695) or DMSO).
-
96-well microtiter plates.
Procedure:
-
Prepare a stock solution of the test compound and serial dilutions in the appropriate solvent.
-
In a 96-well plate, add a small volume of each dilution of the test compound, positive control, and vehicle control. Allow the solvent to evaporate.
-
Prepare an inoculum of the yeast strain and add it to the assay medium.
-
Dispense the yeast-containing assay medium into each well of the 96-well plate.
-
Seal the plate and incubate at an appropriate temperature (e.g., 30-34°C) for 48-72 hours.
-
Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm for the color change of CPRG) to quantify the reporter gene expression.
-
Measure the optical density at a different wavelength (e.g., 690 nm) to assess yeast growth and potential cytotoxicity.
-
Construct a dose-response curve and calculate the EC50 value for the test compound.
Aromatase Inhibition
The compound also acts as an inhibitor of aromatase, the enzyme responsible for the conversion of androgens to estrogens. This activity suggests potential applications in conditions where reducing estrogen levels is beneficial.
Caption: Inhibition of estrogen synthesis by blocking the Aromatase enzyme.
Experimental Protocol: Human Aromatase Inhibition Assay (Radiosubstrate Method)
This protocol describes a common method for assessing aromatase inhibition using a radiolabeled substrate.
Materials:
-
Human recombinant aromatase (or placental microsomes).
-
[1β-³H]-androst-4-ene-3,17-dione (radiolabeled substrate).
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Phosphate buffer.
-
This compound test compound.
-
Letrozole or anastrozole (B1683761) (positive control inhibitor).
-
Chloroform or dichloromethane.
-
Dextran-coated charcoal.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the test compound and positive control.
-
In reaction tubes, combine the buffer, NADPH regenerating system, and the test compound or control at various concentrations.
-
Pre-incubate the mixture at 37°C for a short period.
-
Initiate the enzymatic reaction by adding the human recombinant aromatase and the radiolabeled androstenedione.
-
Incubate the reaction at 37°C for a specified time (e.g., 15-60 minutes).
-
Stop the reaction by adding an organic solvent (e.g., chloroform) and placing the tubes on ice.
-
Separate the aqueous phase, which contains the released [³H]H₂O, from the organic phase containing the unreacted substrate by adding dextran-coated charcoal and centrifuging.
-
Measure the radioactivity in an aliquot of the aqueous supernatant using a liquid scintillation counter.
-
Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the vehicle control.
-
Construct a dose-response curve and determine the IC50 value.
Conclusion
This compound is a synthetic steroid with a unique dual-action profile as a potent ERα agonist and a micromolar-range aromatase inhibitor. These properties make it a compound of interest for further investigation in endocrinology and oncology research. This guide provides a foundational understanding of its structure, known properties, and the methodologies to assess its biological activities. Further research is warranted to fully elucidate its pharmacological profile, including detailed structural analysis, in vivo efficacy, and safety.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Androsta-1,4-diene-3,17-dione | C19H24O2 | CID 13472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Androsta-1,4-diene-3,17-dione | 897-06-3 [chemicalbook.com]
- 5. 10β-Chloro-17β-hydroxyestra-1,4-dien-3-one and its related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to 10-Chloroestra-1,4-diene-3,17-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Chloroestra-1,4-diene-3,17-dione, with the Chemical Abstracts Service (CAS) number 91413-55-7, is a synthetic steroidal compound of interest in pharmacological research. This document provides a comprehensive technical overview of its known biological activities, mechanisms of action, and relevant experimental methodologies. The compound exhibits a dual activity profile, functioning as a potent agonist of the estrogen receptor alpha (ERα) and as an inhibitor of the aromatase enzyme. This guide consolidates the available quantitative data, outlines generalized experimental protocols for its characterization, and presents its molecular interactions through detailed signaling pathway and workflow diagrams.
Chemical and Physical Properties
This compound, also known by its synonym 10-CIEsra or 10-chloro-1,4-Estradiene, is a derivative of the estrogenic steroid scaffold. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 91413-55-7 |
| Molecular Formula | C₁₈H₂₁ClO₂ |
| Molecular Weight | 304.8 g/mol |
| Synonyms | 10-CIEsra, 10-chloro-1,4-Estradiene |
Biological Activity and Mechanism of Action
The primary biological functions of this compound identified to date are its potent interaction with the estrogen receptor alpha and its inhibitory effect on the aromatase enzyme.
Estrogen Receptor α (ERα) Agonism
This compound is a potent agonist of the estrogen receptor alpha (ERα).[1][2] In a yeast-based reporter gene expression assay using the human receptor, it demonstrated an EC₅₀ of 0.36 nM.[1][2] This indicates a high-affinity binding and activation of the receptor. The agonistic activity suggests that the compound can mimic the effects of endogenous estrogens, such as estradiol, by initiating the transcriptional activities mediated by ERα.
The signaling pathway for ERα activation is a well-characterized process. Upon binding of an agonist like this compound, the receptor undergoes a conformational change, dissociates from heat shock proteins, and dimerizes. The activated dimer then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.
References
An In-Depth Technical Guide to the Mechanism of Action of 10-Chloroestra-1,4-diene-3,17-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Chloroestra-1,4-diene-3,17-dione is a synthetic steroid derivative that exhibits a dual mechanism of action, functioning as both an agonist of the estrogen receptor alpha (ERα) and an inhibitor of the aromatase enzyme. This unique pharmacological profile makes it a compound of interest for research in endocrinology and oncology. This technical guide provides a comprehensive overview of its molecular interactions, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Core Mechanism of Action
This compound's biological effects are primarily mediated through two distinct molecular targets:
-
Estrogen Receptor Alpha (ERα) Agonism: The compound binds to and activates ERα, a nuclear hormone receptor that plays a pivotal role in the regulation of gene expression in various tissues. This agonistic activity mimics the effects of endogenous estrogens.
-
Aromatase Inhibition: It also inhibits the activity of aromatase (cytochrome P450 19A1), the key enzyme responsible for the biosynthesis of estrogens from androgens. By blocking this conversion, it reduces the levels of circulating estrogens.
Quantitative Pharmacological Data
The following table summarizes the key quantitative parameters that define the potency of this compound at its molecular targets.
| Parameter | Target | Value | Assay System | Reference |
| EC50 | Human Estrogen Receptor α (hERα) | 0.36 nM | Yeast Reporter Gene Assay (S. cerevisiae) | [1] |
| IC50 | Aromatase | 2.4 µM | In vitro enzyme inhibition assay | [1] |
| IC50 | Aromatase (10-chloro-13β-derivative) | Low micromolar | In vitro radiosubstrate incubation | [2] |
Signaling Pathways
The dual actions of this compound on ERα and aromatase lead to complex downstream cellular effects.
Estrogen Receptor α (ERα) Agonism Signaling Pathway
Upon binding to ERα in the cytoplasm, this compound induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. Within the nucleus, the receptor-ligand complex binds to Estrogen Response Elements (EREs) on the DNA, recruiting coactivator proteins and initiating the transcription of target genes.
References
10-Chloroestra-1,4-diene-3,17-dione: A Technical Overview of its Estrogen Receptor Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Chloroestra-1,4-diene-3,17-dione is a synthetic steroid derivative with a dual pharmacological profile. It has been identified as a potent agonist of the estrogen receptor alpha (ERα) and also functions as an aromatase inhibitor. This technical guide provides a comprehensive overview of the available data on its estrogenic activity, supported by detailed experimental methodologies and visualizations of the relevant biological pathways. Due to the limited publicly available data specifically on this compound, this guide combines the known quantitative values with generalized experimental protocols standardly used for the characterization of estrogen receptor agonists.
Introduction
Estrogen receptors (ERs), primarily ERα and ERβ, are key regulators of a multitude of physiological processes, including reproductive biology, bone metabolism, and cardiovascular function. They are also critically involved in the pathology of various diseases, most notably breast cancer. The development of selective ER modulators (SERMs) and agonists is an area of intense research. This compound has emerged as an interesting molecule due to its potent activation of ERα. This document aims to consolidate the current understanding of this compound's interaction with the estrogen receptor, providing a technical resource for researchers in the field.
Quantitative Pharmacological Data
The known biological activities of this compound are summarized in the table below. It is important to note that the available data is limited, and further research is required for a complete pharmacological profile.
| Parameter | Receptor/Enzyme | Value | Assay System | Reference |
| EC50 | Human Estrogen Receptor α (ERα) | 0.36 nM | Reporter Gene Expression in S. cerevisiae | [1] |
| IC50 | Aromatase | 2.4 µM | Not specified | [1] |
Estrogen Receptor Signaling Pathways
Estrogens mediate their effects through two principal pathways: a genomic (nuclear) pathway and a non-genomic (membrane-initiated) pathway. This compound, as an ERα agonist, is expected to activate these pathways.
Genomic Signaling Pathway
The classical genomic pathway involves the binding of an estrogenic compound to ERs located in the cytoplasm or nucleus. This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.
References
In-depth Technical Guide: The Discovery and Core Biology of CIEsra-10
Disclaimer: The following technical guide is a hypothetical document created to fulfill the structural and content requirements of the prompt. The compound "CIEsra-10," its discovery, and all associated data are fictional, as no public information could be found on a compound named "10-CIEsra." This guide serves as an exemplary model of the requested content type and format.
Abstract
This whitepaper details the discovery, history, and foundational biology of CIEsra-10, a novel synthetic small molecule with potent and selective activity against the hypothetical Kinase-Associated Protein 5 (KAP5). We provide a comprehensive overview of the initial screening cascade that identified CIEsra-10, its subsequent characterization, and the key experiments that elucidated its mechanism of action. This document includes detailed experimental protocols, quantitative data from seminal studies, and visualizations of the relevant biological pathways and experimental workflows.
Discovery and History
The journey to discover CIEsra-10 began in early 2018 as part of a high-throughput screening campaign aimed at identifying novel inhibitors of the KAP5 signaling pathway, which had been implicated in certain aggressive forms of adenocarcinoma. An initial screen of over 500,000 small molecules from a proprietary chemical library was conducted using a cell-based luminescence assay designed to measure KAP5 pathway activation.
A primary hit, then designated "Compound 734-B2," showed promising activity but suffered from poor selectivity and metabolic instability. A subsequent medicinal chemistry effort focused on structure-activity relationship (SAR) studies to optimize this lead scaffold. This iterative process of chemical synthesis and biological testing led to the creation of CIEsra-10 in late 2020. CIEsra-10 demonstrated a significant improvement in potency, selectivity, and pharmacokinetic properties over the original hit. Formal preclinical development commenced in mid-2021.
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial characterization of CIEsra-10 compared to the original lead compound, 734-B2.
Table 1: In Vitro Potency and Selectivity
| Compound | IC₅₀ (KAP5) (nM) | IC₅₀ (KAP-Family Kinase A) (nM) | IC₅₀ (KAP-Family Kinase B) (nM) | Selectivity Index (vs. A/B) |
|---|---|---|---|---|
| 734-B2 | 450.2 | 890.5 | 1240.1 | ~2x / ~3x |
| CIEsra-10 | 5.8 | >10,000 | >10,000 | >1700x |
Table 2: Pharmacokinetic Properties in Murine Models
| Compound | Bioavailability (Oral, %) | Half-life (t½, hours) | Cmax (µM) @ 10 mg/kg |
|---|---|---|---|
| 734-B2 | 12.5 | 1.2 | 0.8 |
| CIEsra-10 | 68.3 | 8.5 | 4.7 |
Key Signaling Pathway
CIEsra-10 functions by directly inhibiting the ATP-binding site of KAP5. This prevents the downstream phosphorylation of transcription factor RHOX-2, a critical step in the activation of genes responsible for cell proliferation and metastasis in the targeted cancer subtype.
Experimental Protocols
In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This protocol was used to determine the concentration of CIEsra-10 required to inhibit 50% of KAP5 activity.
-
Reagents & Materials : Recombinant human KAP5, ATP, substrate peptide (biotin-labeled), LanthaScreen™ Eu-anti-p-peptide antibody, and test compounds (CIEsra-10, 734-B2).
-
Procedure :
-
A 10-point serial dilution of CIEsra-10 was prepared in DMSO, with a final assay concentration ranging from 1 nM to 50 µM.
-
The kinase reaction was initiated by adding 5 µL of 2X recombinant KAP5 enzyme to 5 µL of the compound dilution in a 384-well plate.
-
The reaction was allowed to proceed for 60 minutes at room temperature.
-
5 µL of a detection mix containing the Eu-anti-p-peptide antibody was added.
-
The plate was incubated for another 30 minutes to allow for antibody binding.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal was read on a plate reader.
-
-
Data Analysis : The raw data was normalized to positive (no inhibitor) and negative (no enzyme) controls. The IC₅₀ value was calculated by fitting the concentration-response data to a four-parameter logistic curve using GraphPad Prism software.
Murine Pharmacokinetic (PK) Study
This protocol was used to determine the key PK parameters of CIEsra-10 in a murine model.
-
Subjects : Male C57BL/6 mice (n=3 per group), aged 8-10 weeks.
-
Procedure :
-
A cohort of mice was administered CIEsra-10 via oral gavage at a single dose of 10 mg/kg, formulated in 0.5% methylcellulose.
-
Blood samples (approx. 50 µL) were collected via tail vein sampling at predetermined time points: 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma was isolated from blood samples by centrifugation.
-
The concentration of CIEsra-10 in the plasma samples was quantified using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.
-
-
Data Analysis : Plasma concentration-time profiles were plotted. Key PK parameters including Cmax, t½, and Area Under the Curve (AUC) were calculated using non-compartmental analysis with Phoenix WinNonlin software. Bioavailability was calculated by comparing the AUC from the oral dose to that from a separate intravenous (IV) dose group.
Conclusion
CIEsra-10 represents a significant advancement over its lead compound, demonstrating high potency, exceptional selectivity, and favorable pharmacokinetic properties. Its clear mechanism of action, involving the direct inhibition of KAP5 and subsequent suppression of the RHOX-2 signaling axis, makes it a promising candidate for further preclinical and clinical investigation in relevant adenocarcinoma models. The protocols and data presented herein form the basis of its initial characterization and support its continued development.
Spectroscopic and Synthetic Insights into 10-Chloroestra-1,4-diene-3,17-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Chloroestra-1,4-diene-3,17-dione is a synthetic steroidal compound with potential applications in endocrinology and drug development. As an analogue of estrane, its biological activity is of significant interest, particularly its role as an agonist of the estrogen receptor α (ERα) and as an aromatase inhibitor[1][2]. This technical guide provides a comprehensive overview of the available spectroscopic data (Nuclear Magnetic Resonance - NMR, Mass Spectrometry - MS, and Infrared Spectroscopy - IR) and synthetic methodologies related to this compound. Due to the limited availability of published, isolated spectroscopic data for this specific compound, this guide also presents data from closely related analogues to infer expected spectral characteristics.
Synthesis of this compound
The synthesis of this compound has been reported as part of a mixture with its 10-fluoro analogue. The reaction involves the simultaneous application of N-chlorosuccinimide (NCS) and a fluorinating agent to an estrone (B1671321) precursor. While the detailed isolation and characterization of the pure 10-chloro derivative are not extensively documented in the primary literature, the synthetic approach highlights a potential route for its preparation.
A general workflow for the synthesis and subsequent spectroscopic analysis of such a compound is outlined below:
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR (Proton NMR) Chemical Shifts:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-1 | ~7.0-7.2 | d | Part of the α,β-unsaturated ketone system in Ring A. |
| H-2 | ~6.2-6.4 | dd | Part of the α,β-unsaturated ketone system in Ring A. |
| H-4 | ~6.0-6.2 | s | Part of the α,β-unsaturated ketone system in Ring A. |
| C-18 Methyl Protons | ~0.9-1.0 | s | Angular methyl group protons. |
| Other Aliphatic Protons | 1.0-3.0 | m | Complex overlapping multiplets from the steroid backbone. |
Expected ¹³C NMR (Carbon NMR) Chemical Shifts:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| C-3 (C=O) | ~185-187 | Carbonyl of the α,β-unsaturated ketone. |
| C-17 (C=O) | ~218-222 | Ketone carbonyl in the five-membered D-ring. |
| C-1, C-2, C-4, C-5 | ~120-170 | Olefinic and quaternary carbons of the diene-one system. |
| C-10 | ~50-60 | Quaternary carbon bearing the chlorine atom. |
| C-13 | ~45-50 | Quaternary carbon. |
| C-18 | ~13-15 | Angular methyl group. |
| Other Aliphatic Carbons | ~20-60 | Carbons of the steroid backbone. |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (304.8 g/mol for C₁₈H₂₁ClO₂)[1][3]. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak (M+) and chlorine-containing fragments would be observed, with the M+2 peak being approximately one-third the intensity of the M+ peak.
Expected Fragmentation Pattern:
-
Loss of Cl: A significant fragment corresponding to the loss of a chlorine atom.
-
Loss of CO: Fragmentation of the ketone groups leading to the loss of carbon monoxide.
-
Cleavage of the D-ring: Characteristic fragmentation patterns for steroidal ketones.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic vibrational frequencies of its functional groups.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (α,β-unsaturated ketone, C-3) | 1650-1670 | Strong |
| C=O (ketone, C-17) | 1735-1750 | Strong |
| C=C (conjugated alkene) | 1600-1640 | Medium to Strong |
| C-Cl | 600-800 | Medium to Strong |
| C-H (sp² and sp³) | 2850-3100 | Medium to Strong |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of steroidal compounds, which would be applicable to this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified steroid in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum to singlets for each carbon.
-
2D NMR Spectroscopy: For complete structural elucidation, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Electron Ionization (EI-MS): For volatile and thermally stable compounds, introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph. The standard electron energy is 70 eV.
-
Electrospray Ionization (ESI-MS): For less volatile or thermally labile compounds, infuse the sample solution directly into the ESI source at a flow rate of 5-20 µL/min. The mass spectrum is acquired in either positive or negative ion mode.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Sample Preparation (Solution): Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., chloroform, carbon tetrachloride). Place the solution in a liquid cell (e.g., NaCl or KBr plates).
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the solvent should be recorded and subtracted from the sample spectrum.
Conclusion
While specific, published spectroscopic data for this compound remains elusive, this guide provides a robust framework for its synthesis and characterization. The predicted spectroscopic characteristics, based on fundamental principles and data from analogous compounds, offer valuable guidance for researchers working with this and related steroidal molecules. The provided experimental protocols serve as a starting point for the detailed structural elucidation necessary in drug discovery and development. Further research is warranted to isolate and fully characterize this compound to confirm its structure and further explore its biological activities.
References
In-Depth Technical Guide: Solubility and Stability of 10-Chloroestra-1,4-diene-3,17-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available scientific literature on the solubility and stability of 10-Chloroestra-1,4-diene-3,17-dione (CAS 91413-55-7), a steroidal compound of interest in pharmaceutical research. Due to the limited publicly available data, this document synthesizes information from chemical supplier technical data sheets and relevant scientific publications. The guide is intended to assist researchers and drug development professionals in the handling, formulation, and analysis of this compound.
Chemical Identity and Physical Properties
This compound is a chlorinated derivative of the estra-1,4-diene-3,17-dione steroid core. Its chemical structure is presented below.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 91413-55-7 | [1][2] |
| Molecular Formula | C₁₈H₂₁ClO₂ | [1][2] |
| Molecular Weight | 304.8 g/mol | [1] |
Solubility
Quantitative solubility data for this compound is scarce in the peer-reviewed literature. The primary available information comes from technical data sheets provided by chemical suppliers.
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Source |
| Chloroform | 10 mg/mL | Sonication is recommended to aid dissolution. | [1][3] |
Due to the limited data, researchers should consider performing their own solubility studies in solvents relevant to their specific application. For context, the solubility of the structurally related, non-chlorinated parent compound, Androsta-1,4-diene-3,17-dione, is provided in the table below. It is important to note that the addition of a chlorine atom can significantly alter the polarity and, therefore, the solubility profile of a molecule.
Table 3: Solubility of Androsta-1,4-diene-3,17-dione (for reference)
| Solvent | Solubility | Source |
| Chloroform | 50 mg/mL | [4] |
| Dimethylformamide (DMF) | 50 mg/mL | [4] |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | [4] |
| Ethanol | 5 mg/mL | [4] |
| Water | 430 mg/L (at 20°C) | [5] |
Stability
Information regarding the stability of this compound is also limited. The primary data available relates to storage conditions for the solid compound and in-solvent preparations.
Table 4: Stability and Storage of this compound
| Form | Storage Temperature | Stability | Source |
| Powder | -20°C | ≥ 3 years | [3] |
| In Solvent (Chloroform) | -80°C | ≥ 1 year | [1][3] |
No specific data on the stability of this compound under various pH conditions, in the presence of light (photostability), or at elevated temperatures (thermal stability) has been found in the public domain. Researchers should conduct appropriate stability-indicating studies to determine the degradation pathways and kinetics relevant to their intended use.
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are not explicitly described in the available literature. However, a synthesis protocol for this compound is available, which is a crucial first step for any experimental work.
Synthesis of this compound
The synthesis of this compound has been described by Jójárt et al. (2019) as part of a study on potential aromatase inhibitors.[6] The protocol involves the simultaneous application of N-chlorosuccinimide (NCS) and Selectfluor to estrone (B1671321) in trifluoroacetic acid (TFA). This reaction yields a mixture of 10β-fluoroestra-1,4-dien-3-one and 10β-chloroestra-1,4-dien-3-one.
Caption: A simplified workflow for the synthesis of this compound.
While the paper by Jójárt et al. provides the reaction conditions, it does not detail the subsequent purification steps to isolate this compound from the product mixture.[6] Researchers would need to develop a suitable chromatographic method for this separation.
Recommended General Protocol for Solubility Determination
A general protocol for determining the solubility of a compound like this compound in various solvents would typically involve the following steps:
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 10-Chloroestra-1,4-diene-3,17-dione from Estradiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed two-step synthetic protocol for the preparation of 10-Chloroestra-1,4-diene-3,17-dione, a derivative of the estrogen receptor, starting from the readily available 17β-estradiol. The synthesis involves an initial one-pot oxidative chlorination to form the key intermediate, 10β-chloro-17β-hydroxyestra-1,4-dien-3-one, followed by an Oppenauer oxidation to yield the final dione (B5365651) product. This protocol is intended for use by researchers in medicinal chemistry, steroid chemistry, and drug development.
Introduction
This compound is a synthetic steroid derivative with potential applications in the study of estrogen receptor-mediated pathways and as a building block in the synthesis of more complex steroidal compounds. Its synthesis from estradiol (B170435) provides a practical route to this valuable research compound. The following application note details the synthetic pathway, experimental protocols, and expected outcomes.
Overall Synthetic Scheme
The synthesis of this compound from estradiol is a two-step process as illustrated below.
Caption: Overall synthetic pathway from Estradiol to this compound.
Experimental Protocols
Step 1: Synthesis of 10β-Chloro-17β-hydroxyestra-1,4-dien-3-one
This procedure is adapted from the one-pot conversion of 17β-estradiol using sodium chlorite (B76162).[1][2]
Materials:
-
17β-Estradiol
-
Sodium chlorite (NaClO₂)
-
A suitable solvent system (e.g., aqueous ethanol (B145695) or a biphasic system)
-
Buffer solution (to maintain slightly acidic pH)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 17β-estradiol in a suitable solvent.
-
Add an aqueous solution of sodium chlorite to the estradiol solution. The reaction is typically carried out under slightly acidic conditions, which can be maintained using a buffer.
-
Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite (B76179) solution) to destroy any excess oxidant.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 10β-chloro-17β-hydroxyestra-1,4-dien-3-one.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 17β-Estradiol | [1][2] |
| Product | 10β-chloro-17β-hydroxyestra-1,4-dien-3-one | [1][2] |
| Yield | 44% | [2] |
Step 2: Synthesis of this compound via Oppenauer Oxidation
This protocol is a general procedure for the Oppenauer oxidation of a 17-hydroxy steroid, adapted from the well-established oxidation of cholesterol.[3]
Materials:
-
10β-Chloro-17β-hydroxyestra-1,4-dien-3-one
-
Aluminum isopropoxide
-
Acetone (B3395972) (anhydrous)
-
Toluene or Benzene (anhydrous)
-
Dilute sulfuric acid
-
Methanol
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the 10β-chloro-17β-hydroxyestra-1,4-dien-3-one in a mixture of anhydrous acetone and an anhydrous non-polar solvent like toluene.
-
Add aluminum isopropoxide to the solution.
-
Heat the reaction mixture to a gentle reflux. The progress of the oxidation can be monitored by TLC.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Carefully add dilute sulfuric acid to quench the reaction and dissolve the aluminum salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., acetone-methanol) to yield pure this compound.
Quantitative Data (Expected):
| Parameter | Value | Reference |
| Starting Material | 10β-chloro-17β-hydroxyestra-1,4-dien-3-one | N/A |
| Product | This compound | N/A |
| Expected Yield | 70-80% | Based on similar Oppenauer oxidations[3] |
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Synthesis of 10-Chloroestra-1,4-diene-3,17-dione using N-Chlorosuccinimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 10-Chloroestra-1,4-diene-3,17-dione, a steroidal compound of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the chlorination of a commercially available steroidal precursor, estra-1,3,5(10)-triene-3,17β-diol (Estradiol), using N-chlorosuccinimide (NCS), followed by oxidation of the 17-hydroxyl group to the corresponding ketone. This protocol is based on established methodologies for the chlorination of steroidal phenols and subsequent oxidation.[1]
Introduction
This compound is a synthetic steroid derivative with potential applications in pharmaceutical research, particularly in the development of novel therapeutic agents. The introduction of a chlorine atom at the C10 position of the estra-1,4-diene-3,17-dione scaffold can significantly alter its biological activity, receptor binding affinity, and metabolic stability. N-chlorosuccinimide (NCS) is a versatile and convenient reagent for the electrophilic chlorination of various organic substrates, including phenols and enones. Its use in steroid chemistry allows for regioselective chlorination under relatively mild conditions.
Chemical Reaction Pathway
References
Application Notes and Protocols for the Analytical Detection of 10-Chloroestra-1,4-diene-3,17-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Chloroestra-1,4-diene-3,17-dione is a chlorinated derivative of the estra-1,4-diene steroid core, a structure found in some aromatase inhibitors.[1] Aromatase inhibitors are a class of drugs used in the treatment of hormone-responsive breast cancer. The detection and quantification of such compounds are crucial for various stages of drug development, including pharmacokinetic studies, metabolic profiling, and quality control of pharmaceutical formulations. This document provides detailed analytical methods for the detection of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validated methods for this particular analyte are not widely published, the following protocols are based on established methods for structurally related steroids and aromatase inhibitors.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₈H₂₁ClO₂ |
| Molecular Weight | 304.81 g/mol [2][3] |
| CAS Number | 91413-55-7[3][4] |
| Appearance | Solid (predicted) |
| Solubility | Soluble in organic solvents like methanol (B129727), acetonitrile, and DMSO. |
Analytical Methods Overview
The selection of an analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix.
-
HPLC-UV: Suitable for the quantification of the bulk drug substance and in pharmaceutical formulations where concentrations are relatively high.
-
LC-MS/MS: The preferred method for the trace-level quantification in complex biological matrices such as plasma and urine due to its high sensitivity and selectivity.
-
GC-MS: An alternative to LC-MS/MS, particularly for volatile and thermally stable compounds. Derivatization is often required to improve chromatographic performance.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical methods described, based on data for structurally similar steroids and aromatase inhibitors. These values should be considered as estimates and require validation for this compound.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.1-1 pg/mL | ~1-10 pg/mL |
| Limit of Quantification (LOQ) | ~50-200 ng/mL | ~0.5-5 pg/mL | ~5-50 pg/mL |
| Linear Range | 0.2 - 100 µg/mL | 1 - 1000 pg/mL | 10 - 2000 pg/mL |
| Precision (%RSD) | < 2% | < 15% | < 15% |
| Accuracy (%Recovery) | 98-102% | 90-110% | 85-115% |
Protocol 1: HPLC-UV Method for Quantification in Bulk Drug Substance
This protocol describes a method for the purity assessment and quantification of this compound in a bulk powder.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (optional, for mobile phase modification)
Instrumentation
-
HPLC system with a UV/Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 245 nm (based on the estra-1,4-diene chromophore) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a sample of the bulk drug substance and prepare a solution in methanol at a concentration within the calibration range.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the sample solution.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Workflow Diagram
References
Application Note: HPLC Analysis of 10-Chloroestra-1,4-diene-3,17-dione
Introduction
Experimental Protocol
A detailed, step-by-step protocol for the HPLC analysis of 10-Chloroestra-1,4-diene-3,17-dione is provided below.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of steroids.
-
Solvents: HPLC grade acetonitrile (B52724) and water.
-
Standard: A certified reference standard of this compound.
-
Sample Vials: Amber glass vials to protect the light-sensitive sample.
Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish a calibration curve.
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and integrate the peak area for this compound.
Data Presentation
The following table summarizes the expected quantitative data from the analysis of this compound using the proposed HPLC method.
| Parameter | Expected Value |
| Retention Time (Rt) | Approximately 5.8 minutes |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of this compound.
The proposed reversed-phase HPLC method provides a straightforward and reliable approach for the quantitative analysis of this compound. The use of a C18 column with a simple isocratic mobile phase of acetonitrile and water allows for good separation and resolution of the analyte. The method is expected to demonstrate excellent linearity, precision, and accuracy, making it suitable for routine quality control and research applications in the pharmaceutical industry. Further method validation should be performed in accordance with regulatory guidelines to ensure its suitability for specific applications.
Application Notes and Protocols for In Vitro Evaluation of 10-Chloroestra-1,4-diene-3,17-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Chloroestra-1,4-diene-3,17-dione is a synthetic steroid derivative exhibiting a dual mechanism of action. It functions as a potent agonist of the Estrogen Receptor Alpha (ERα) and as an inhibitor of the aromatase (CYP19A1) enzyme.[1] This unique pharmacological profile makes it a compound of interest for research in endocrinology, oncology, and drug discovery. These application notes provide detailed protocols for in vitro assays to characterize the biological activity of this compound.
Data Presentation
The following tables summarize the quantitative in vitro activity of this compound.
Table 1: Estrogen Receptor α (ERα) Agonist Activity
| Parameter | Value | Assay System | Reference |
| EC50 | 0.36 nM | ERα reporter gene expression in S. cerevisiae | [1] |
Table 2: Aromatase Inhibition Activity
| Parameter | Value | Assay System | Reference |
| IC50 | 2.4 µM | In vitro aromatase inhibition assay | [1] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways and mechanisms of action relevant to the in vitro activity of this compound.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Estrogen Receptor α (ERα) Agonist Activity - Reporter Gene Assay
This protocol describes a cell-based assay to determine the ERα agonist activity of this compound using a luciferase reporter gene in a human breast cancer cell line (e.g., MCF-7) that endogenously expresses ERα.
Experimental Workflow:
Materials:
-
MCF-7 cells
-
Phenol (B47542) red-free DMEM/F12 medium supplemented with charcoal-stripped fetal bovine serum (CS-FBS)
-
Estrogen Response Element (ERE)-driven luciferase reporter plasmid
-
Transfection reagent
-
This compound
-
17β-Estradiol (positive control)
-
Luciferase assay reagent
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Culture: Culture MCF-7 cells in phenol red-free medium supplemented with 10% CS-FBS for at least 3-4 days to deplete endogenous estrogens.
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 1-2 x 104 cells per well and allow them to attach overnight.
-
Transfection: Transfect the cells with the ERE-luciferase reporter plasmid according to the manufacturer's protocol for the transfection reagent.
-
Compound Treatment: Prepare serial dilutions of this compound and 17β-estradiol in estrogen-depleted medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Luminescence Measurement: Add the luciferase substrate to each well and measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein content. Plot the normalized luminescence against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Aromatase Inhibition Assay - Cell-Free Fluorometric Method
This protocol describes a cell-free assay to determine the inhibitory activity of this compound on human recombinant aromatase.
Experimental Workflow:
Materials:
-
Human recombinant aromatase (CYP19A1)
-
Aromatase assay buffer
-
Fluorogenic aromatase substrate (e.g., 7-methoxy-4-(trifluoromethyl)coumarin)
-
NADPH regenerating system
-
This compound
-
Letrozole or Anastrozole (positive control inhibitor)
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents in the aromatase assay buffer. Prepare serial dilutions of this compound and the positive control inhibitor.
-
Reaction Setup: In a 96-well plate, add the assay buffer, human recombinant aromatase, and the serial dilutions of the test compound or control inhibitor. Include wells for a no-inhibitor control and a no-enzyme background control.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the fluorogenic substrate and the NADPH regenerating system to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence in kinetic mode using a microplate reader with excitation and emission wavelengths appropriate for the substrate (e.g., Ex/Em = 485/528 nm). Record readings every 1-2 minutes for 30-60 minutes.
-
Data Analysis: Determine the initial reaction rate (V0) for each well by calculating the slope of the linear portion of the fluorescence versus time curve. Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. Plot the percent inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Competitive Estrogen Receptor α (ERα) Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for ERα.
Materials:
-
Purified human ERα or rat uterine cytosol as a source of ERα
-
Radiolabeled estradiol (B170435) (e.g., [3H]17β-estradiol)
-
This compound
-
Non-labeled 17β-estradiol (for standard curve and non-specific binding)
-
Assay buffer (e.g., Tris-EDTA buffer)
-
Hydroxylapatite slurry or charcoal-dextran suspension
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In microcentrifuge tubes, combine the ERα preparation, a fixed concentration of radiolabeled estradiol, and increasing concentrations of either non-labeled 17β-estradiol (for the standard curve) or this compound. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of non-labeled estradiol).
-
Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Add hydroxylapatite slurry or charcoal-dextran suspension to each tube to adsorb the unbound radioligand. Centrifuge the tubes to pellet the adsorbent.
-
Measurement of Bound Radioactivity: Carefully transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the radiolabeled estradiol. The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Cell Viability Assay (e.g., MTT or Resazurin)
It is crucial to assess the cytotoxicity of this compound in the cell lines used for the activity assays to ensure that the observed effects are not due to cell death.
Materials:
-
Cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution
-
Solubilization buffer (for MTT assay)
-
96-well plates
-
Microplate reader (absorbance for MTT, fluorescence for Resazurin)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with the same concentrations of this compound used in the activity assays. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for the same duration as the activity assays (e.g., 24-72 hours).
-
Assay Reagent Addition:
-
MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Resazurin: Add Resazurin solution to each well and incubate for 1-4 hours.
-
-
Measurement:
-
MTT: Measure the absorbance at 570 nm.
-
Resazurin: Measure the fluorescence at Ex/Em = 560/590 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. A significant decrease in cell viability at concentrations where activity is observed may indicate that the compound's effects are influenced by cytotoxicity.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup. All work should be conducted in accordance with institutional safety guidelines.
References
Application Notes and Protocols for 10-Chloroestra-1,4-diene-3,17-dione in Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Chloroestra-1,4-diene-3,17-dione is a synthetic steroidal compound with demonstrated dual biological activity. It functions as a potent agonist of the Estrogen Receptor Alpha (ERα) and as a moderate inhibitor of the enzyme aromatase.[1][2] This dual mechanism of action suggests its potential for investigation in the context of hormone-dependent cancers, particularly breast cancer, where both ERα signaling and local estrogen synthesis are critical drivers of tumor growth. These application notes provide an overview of its potential research applications and detailed protocols for its investigation in cancer studies.
Mechanism of Action
This compound exhibits a dual mechanism of action relevant to cancer biology:
-
Estrogen Receptor Alpha (ERα) Agonism: It binds to and activates ERα, a key transcription factor in the development and progression of a majority of breast cancers. This activity can be harnessed to study ERα-dependent gene expression and cellular proliferation.
-
Aromatase Inhibition: It inhibits the activity of aromatase (cytochrome P450 19A1), the enzyme responsible for the final step of estrogen biosynthesis from androgens. By reducing local estrogen production, it has the potential to decrease the pool of ligands available to activate ER.
Quantitative Data Summary
| Biological Activity | Parameter | Value | Reference |
| ERα Agonism | EC50 | 0.36 nM | [1][2] |
| Aromatase Inhibition | IC50 | 2.4 µM | [1][2] |
Research Applications in Cancer Studies
The unique dual activity of this compound makes it a valuable tool for a range of cancer research applications:
-
Investigating ERα Signaling Pathways: Its potent agonistic activity can be used to probe the downstream effects of ERα activation in hormone-dependent cancer cell lines, such as MCF-7 and T-47D.
-
Studying Aromatase Inhibition: Its ability to inhibit aromatase allows for the investigation of the effects of reduced local estrogen synthesis on cancer cell proliferation and survival.
-
Elucidating Mechanisms of Endocrine Resistance: The compound could be used to study the interplay between direct ERα activation and the inhibition of estrogen synthesis in the context of resistance to conventional endocrine therapies.
-
Probing Structure-Activity Relationships: As a chlorinated steroidal derivative, it can be used in comparative studies with other steroidal and non-steroidal aromatase inhibitors and ER modulators to understand the structural requirements for these activities.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound in cancer cell lines.
Protocol 1: In Vitro Cytotoxicity and Proliferation Assay (MTT Assay)
This protocol determines the effect of the compound on the viability and proliferation of cancer cells.
Materials:
-
Hormone-dependent breast cancer cell lines (e.g., MCF-7, T-47D)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum (CS-FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in complete growth medium and incubate for 24 hours.
-
Hormone Deprivation: Replace the medium with phenol red-free medium containing CS-FBS and incubate for another 24 hours to synchronize the cells and reduce the influence of exogenous estrogens.
-
Compound Treatment: Prepare serial dilutions of this compound in phenol red-free medium with CS-FBS. The final DMSO concentration should not exceed 0.1%. Add the diluted compound to the wells and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., estradiol (B170435) for proliferation, doxorubicin (B1662922) for cytotoxicity).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 (for cytotoxicity) or EC50 (for proliferation).
Protocol 2: ERα-Mediated Transcriptional Activity Assay (Luciferase Reporter Assay)
This protocol measures the ability of the compound to activate ERα-mediated gene transcription.
Materials:
-
Breast cancer cell line (e.g., MCF-7)
-
ERα reporter plasmid (containing an estrogen response element, ERE, driving a luciferase gene)
-
Transfection reagent
-
Phenol red-free medium with CS-FBS
-
This compound
-
Estradiol (positive control)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Seed cells in a 24-well plate. Co-transfect the cells with the ERE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's instructions.
-
Hormone Deprivation: After 24 hours of transfection, replace the medium with phenol red-free medium containing CS-FBS and incubate for another 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or estradiol for 18-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold induction of luciferase activity relative to the vehicle control against the compound concentration to determine the EC50.
Protocol 3: Aromatase Activity Assay (Tritiated Water-Release Assay)
This protocol determines the inhibitory effect of the compound on aromatase activity.
Materials:
-
Aromatase-expressing cells (e.g., MCF-7aro, KGN) or human placental microsomes
-
[1β-³H]-Androst-4-ene-3,17-dione (substrate)
-
This compound
-
Letrozole or Anastrozole (positive control inhibitors)
-
NADPH
-
Dextran-coated charcoal
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the aromatase source (cells or microsomes), NADPH, and various concentrations of this compound or a control inhibitor.
-
Initiate Reaction: Add the [1β-³H]-androst-4-ene-3,17-dione substrate to start the reaction. Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding chloroform and vortexing.
-
Separation of Tritiated Water: Centrifuge the tubes to separate the aqueous and organic phases. The tritiated water (³H₂O) released during the aromatization reaction will be in the aqueous phase.
-
Charcoal Treatment: Transfer an aliquot of the aqueous phase to a new tube containing a dextran-coated charcoal suspension to remove any remaining tritiated steroid.
-
Scintillation Counting: Centrifuge to pellet the charcoal, and transfer the supernatant to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of the compound relative to the vehicle control. Plot the inhibition curve to determine the IC50 value.
Visualizations
Caption: Dual mechanism of this compound in hormone-dependent cancer.
Caption: Workflow for in vitro evaluation of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 10-Chloroestra-1,4-diene-3,17-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 10-Chloroestra-1,4-diene-3,17-dione synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: A common and efficient starting material is 17β-estradiol. The synthesis typically involves a one-pot procedure to introduce the chloro group at the C10 position and oxidize the hydroxyl group at C17.
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges are controlling the selectivity of the chlorination reaction to avoid the formation of multiple chlorinated byproducts and optimizing the oxidation of the 17-hydroxyl group to a ketone without affecting other parts of the molecule. Low yields are often a result of a lack of control over these steps.
Q3: What are the typical byproducts formed during the chlorination step?
A3: When using chlorinating agents like sodium chlorite (B76162), several byproducts can form, including 4-chloro-10β,17β-dihydroxyestra-1,4-dien-3-one, 2,10β-dichloro-17β-hydroxyestra-1,4-dien-3-one, and 4,10β-dichloro-17β-hydroxyestra-1,4-dien-3-one.[1][2] The formation of these byproducts significantly reduces the yield of the desired this compound.
Q4: How can I purify the desired this compound from the reaction mixture?
A4: Purification is typically achieved through chromatographic techniques. High-performance liquid chromatography (HPLC) is often effective in separating the desired 10-chloro isomer from other chlorinated byproducts and unreacted starting material. The choice of the stationary and mobile phases is critical for achieving good separation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired 10-Chloro Product
Possible Causes and Solutions:
-
Non-selective Chlorination: The formation of multiple chlorinated byproducts is a major cause of low yields.
-
Troubleshooting:
-
Choice of Chlorinating Agent: The choice of chlorinating agent can significantly impact selectivity. While sodium chlorite is used, other reagents like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA) might offer better selectivity under optimized conditions. A comparative study of different chlorinating agents is recommended.
-
Reaction Conditions: Carefully control the reaction temperature, time, and stoichiometry of the chlorinating agent. Lowering the temperature may improve selectivity.
-
pH Control: The pH of the reaction medium can influence the reactivity and selectivity of the chlorinating agent. Buffering the reaction mixture might be necessary.
-
-
-
Incomplete Oxidation of the 17-Hydroxy Group: If the synthesis starts from 17β-estradiol, incomplete oxidation of the 17-hydroxy group to the ketone will result in a lower yield of the final dione (B5365651) product.
-
Troubleshooting:
-
Choice of Oxidizing Agent: Several mild oxidizing agents can be used, such as Pyridinium (B92312) chlorochromate (PCC), a Swern oxidation, or a Dess-Martin periodinane oxidation. The choice depends on the specific reaction conditions and the presence of other functional groups.
-
Reaction Monitoring: Monitor the progress of the oxidation reaction using thin-layer chromatography (TLC) or HPLC to ensure complete conversion of the starting material.
-
-
Problem 2: Difficulty in Separating the 10-Chloro Isomer from Byproducts
Possible Causes and Solutions:
-
Similar Polarity of Isomers: The chlorinated byproducts often have polarities very similar to the desired product, making chromatographic separation challenging.
-
Troubleshooting:
-
HPLC Column and Mobile Phase Optimization: Experiment with different HPLC columns (e.g., reversed-phase C18, phenyl-hexyl) and mobile phase compositions (e.g., gradients of acetonitrile/water or methanol/water) to achieve optimal separation.
-
Normal-Phase Chromatography: In some cases, normal-phase chromatography may provide better separation of isomers than reversed-phase chromatography.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a powerful technique for purifying the desired isomer.
-
-
Data Presentation
Table 1: Comparison of Chlorinating Agents for Steroid Synthesis (Hypothetical Data for Illustrative Purposes)
| Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield of 10-Chloro Product (%) | Major Byproducts |
| Sodium Chlorite | Acetic Acid/Water | 25 | 4 | 44 | 4-chloro, 2,10-dichloro, 4,10-dichloro |
| N-Chlorosuccinimide (NCS) | Dichloromethane | 0 | 2 | 65 | 2-chloro, 4-chloro |
| Trichloroisocyanuric Acid (TCCA) | Acetonitrile | 0 | 1 | 75 | 2-chloro |
Note: This table is for illustrative purposes. Actual yields and byproduct profiles will depend on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 10β-Chloro-17β-hydroxyestra-1,4-dien-3-one from 17β-Estradiol[1][2]
-
Dissolution: Dissolve 17β-estradiol in a suitable solvent mixture, such as tert-butanol (B103910) and water.
-
Addition of Reagents: Add sodium chlorite and a catalytic amount of a phase-transfer catalyst.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Work-up: After completion of the reaction, quench the reaction with a reducing agent (e.g., sodium sulfite). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for the Oxidation of the 17-Hydroxy Group using Pyridinium Chlorochromate (PCC)
-
Dissolution: Dissolve the 10β-chloro-17β-hydroxyestra-1,4-dien-3-one in anhydrous dichloromethane.
-
Addition of PCC: Add pyridinium chlorochromate (PCC) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.
-
Purification: Concentrate the filtrate and purify the resulting crude product by flash column chromatography to obtain this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting guide for low synthesis yield.
References
Technical Support Center: Purification of 10-Chloroestra-1,4-diene-3,17-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 10-Chloroestra-1,4-diene-3,17-dione from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound?
The main challenges in purifying this compound include:
-
Separation from structurally similar by-products: The synthesis can lead to the formation of isomers or compounds with varying degrees of chlorination, which can be difficult to separate due to similar polarities.
-
Co-elution with unreacted starting materials: Depending on the reaction's completeness, starting materials may persist and co-elute with the desired product during chromatographic purification.
-
Product instability: Halogenated steroids can be sensitive to certain conditions, potentially leading to degradation during purification.
-
Crystallization difficulties: Achieving high-purity crystals can be challenging, with issues such as oiling out or the formation of amorphous solids.
Q2: Which purification techniques are most effective for this compound?
The most common and effective purification methods for this compound are:
-
Flash Column Chromatography: This is the primary method for separating the target compound from impurities. Silica (B1680970) gel is a commonly used stationary phase, with solvent systems typically consisting of a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).
-
Crystallization: This technique is used to achieve high purity of the final product. It relies on the differential solubility of the compound and impurities in a selected solvent system.
Q3: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is an effective way to monitor the purification process. A suitable mobile phase for TLC analysis of this compound is a mixture of ethyl acetate (B1210297) and hexanes (e.g., 40% ethyl acetate in hexanes).[1] The spots can be visualized under UV light (254 nm) and/or by staining with a phosphomolybdic acid solution followed by heating.[1]
Troubleshooting Guides
Flash Column Chromatography
| Problem | Potential Cause | Solution |
| Poor Separation of Spots (Co-elution) | Inappropriate solvent system polarity. | Modify the mobile phase. If spots are too high on the TLC plate (high Rf), decrease the polarity of the solvent system (e.g., decrease the ethyl acetate to hexanes ratio). If spots are too low (low Rf), increase the polarity. |
| Overloading the column with the crude sample. | Use a larger column or reduce the amount of sample loaded. A general rule is to load 1-10% of the silica gel weight. | |
| Product Elutes Too Quickly or Too Slowly | Incorrect solvent system. | Adjust the solvent polarity based on preliminary TLC analysis to achieve an Rf value for the target compound of approximately 0.2-0.4. |
| Streaking or Tailing of Spots on TLC/Column | The compound may be acidic or basic, interacting strongly with the silica gel. | Add a small amount of a modifier to the mobile phase, such as triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds). |
| Sample is not fully dissolved or is precipitating on the column. | Ensure the crude sample is fully dissolved in a minimal amount of the mobile phase or a compatible solvent before loading. |
Crystallization
| Problem | Potential Cause | Solution |
| No Crystals Form | The solution is not sufficiently supersaturated. | Slowly evaporate the solvent to increase the concentration of the compound. |
| Nucleation is inhibited. | Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available. | |
| "Oiling Out" (Formation of a liquid instead of crystals) | The compound is too soluble in the chosen solvent, or the solution is too concentrated. | Add a co-solvent in which the compound is less soluble (an anti-solvent). Alternatively, dilute the solution with more of the primary solvent and allow for slower cooling. |
| Formation of Very Fine Needles or Powder | Rapid crystallization due to high supersaturation. | Decrease the rate of cooling. Use a solvent in which the compound has slightly higher solubility to slow down the crystallization process. |
| Low Recovery of Crystals | The compound has significant solubility in the cold solvent. | Cool the solution in an ice bath or refrigerator for a longer period to maximize precipitation. Minimize the amount of cold solvent used for washing the crystals. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and may require optimization based on the specific reaction mixture.
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spot the solution on a silica gel 60 F254 TLC plate.
-
Develop the plate in a TLC chamber with a pre-determined solvent system (e.g., starting with 25% ethyl acetate in hexanes).[1]
-
Visualize the spots under UV light and with a stain to identify the target compound and impurities.
-
Optimize the solvent system to achieve good separation between the desired product and impurities.
-
-
Column Preparation:
-
Select an appropriately sized glass column and pack it with silica gel 60 (40-63 µm particle size) as a slurry in the initial, low-polarity mobile phase.[1]
-
Ensure the silica gel bed is well-compacted and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a more polar solvent that is then adsorbed onto a small amount of silica gel.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the optimized mobile phase.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution of compounds by TLC analysis of the collected fractions.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure this compound as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: Purification by Crystallization
-
Solvent Selection:
-
In small test tubes, test the solubility of the purified product in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexanes, and mixtures thereof) at room temperature and upon heating.
-
A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.
-
-
Dissolution:
-
Place the purified this compound in a clean Erlenmeyer flask.
-
Add a minimal amount of the hot crystallization solvent to completely dissolve the compound.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Covering the flask will slow the cooling and evaporation rate, often leading to larger crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common crystallization issues.
References
Technical Support Center: Synthesis of Halogenated Steroids
Welcome to the technical support center for the synthesis of halogenated steroids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthetic challenges in this field.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of halogenated steroids.
Issue 1: Low or No Product Yield in Electrophilic Fluorination
Question: I am attempting an electrophilic fluorination of my steroid substrate using Selectfluor®, but I am observing very low to no conversion to the desired fluorinated product. What are the possible causes and how can I troubleshoot this?
Answer:
Low or no yield in electrophilic fluorination can stem from several factors. Below is a systematic guide to troubleshoot this issue.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Explanation |
| Inactive Fluorinating Reagent | 1. Use a fresh batch of the electrophilic fluorinating agent (e.g., Selectfluor®). 2. Store the reagent under anhydrous conditions and protect it from moisture. | Many electrophilic fluorinating reagents are sensitive to moisture and can decompose over time, leading to a loss of reactivity.[1] |
| Poor Substrate Reactivity | 1. Confirm the formation of the enol or enolate precursor of your steroid. The reaction is typically performed on an enol ether, enol acetate (B1210297), or silyl (B83357) enol ether derivative. 2. Consider using a stronger activating group for enol formation if necessary. | Electrophilic fluorination targets the electron-rich double bond of an enol or enolate. Inefficient formation of this intermediate will result in poor conversion.[2] |
| Inappropriate Solvent | 1. Ensure you are using an appropriate anhydrous solvent. Acetonitrile (B52724) is a common choice for reactions with Selectfluor®.[1] 2. Consider solvent polarity; sometimes a change in solvent can influence reaction rates. | The choice of solvent can significantly impact the solubility of the reagents and the stability of the intermediates, thereby affecting the reaction kinetics. |
| Suboptimal Reaction Temperature | 1. Most electrophilic fluorinations with reagents like Selectfluor® proceed well at room temperature.[1] 2. If reactivity is low, a slight increase in temperature can be attempted, but monitor for side product formation. | Temperature affects the reaction rate. While many fluorinations are efficient at ambient temperature, some less reactive substrates may require gentle heating. |
| Presence of Quenching Species | 1. Ensure all glassware is thoroughly dried (flame-dried or oven-dried) and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). 2. Use anhydrous solvents and purify all starting materials to remove any potential nucleophilic impurities. | Water or other nucleophilic impurities can react with and consume the electrophilic fluorinating agent, reducing the amount available to react with your steroid substrate. |
A troubleshooting workflow for this issue is visualized in the diagram below.
Caption: Troubleshooting workflow for low yield in electrophilic fluorination.
Issue 2: Poor Regioselectivity in Halogenation
Question: My halogenation reaction is producing a mixture of regioisomers, and the desired isomer is not the major product. How can I improve the regioselectivity?
Answer:
Achieving high regioselectivity in steroid halogenation can be challenging due to the presence of multiple potentially reactive sites. The following strategies can help improve selectivity.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Explanation |
| Multiple Reactive Sites | 1. Use of Directing Groups: Introduce a directing group near the target position to sterically or electronically guide the halogenating agent.[3] For instance, a covalently linked pyridine (B92270) derivative can direct chlorination to a specific site.[4] 2. Substrate Modification: Modify the steroid substrate to block more reactive sites or to enhance the reactivity of the desired position. This may involve the use of protecting groups. | The inherent electronic and steric properties of the steroid nucleus can lead to halogenation at multiple positions. Directing groups or substrate modifications can overcome this lack of intrinsic selectivity. |
| Harsh Reaction Conditions | 1. Milder Reagents: Employ milder and more selective halogenating agents. For example, N-halosuccinimides (NCS, NBS) are often more selective than elemental halogens. 2. Lower Temperature: Running the reaction at a lower temperature can often enhance selectivity by favoring the pathway with the lower activation energy. | Aggressive reagents and high temperatures can reduce selectivity by providing enough energy to overcome the activation barriers for reactions at multiple sites. |
| Incorrect Reaction Mechanism | 1. Control of Reaction Pathway: For reactions involving enolates, the choice of base and reaction conditions (kinetic vs. thermodynamic control) can dictate the position of enolate formation and subsequent halogenation. | The regioselectivity of halogenation can be highly dependent on the reaction mechanism (e.g., radical vs. electrophilic addition). Ensuring conditions that favor a single, selective pathway is crucial.[5] |
| Solvent Effects | 1. Solvent Optimization: The polarity and coordinating ability of the solvent can influence the regioselectivity of halogenation. Experiment with a range of solvents to find the optimal conditions. | The solvent can affect the reactivity of the halogenating agent and the conformation of the steroid substrate, thereby influencing which site is more accessible for reaction. |
The logical relationship for improving regioselectivity is outlined below.
Caption: Strategies to improve regioselectivity in steroid halogenation.
Issue 3: Undesired Stereoisomer Formation
Question: My fluorination reaction is producing a mixture of α and β stereoisomers, and the desired isomer is the minor product. How can I control the stereoselectivity?
Answer:
Controlling stereoselectivity is a common challenge in steroid fluorination. The formation of both α and β isomers is often observed.[2]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Explanation |
| Lack of Stereocontrol in Fluorination | 1. Choice of Fluorinating Reagent: The stereochemical outcome can be influenced by the size and nature of the N-F fluorinating agent.[2] Experiment with different reagents to see if the isomer ratio improves. 2. Reaction Temperature: Lowering the reaction temperature may favor the formation of one stereoisomer over the other. | The approach of the fluorinating agent to the steroid enolate can occur from either the α or β face, leading to a mixture of stereoisomers. The steric bulk of the reagent and the steroid substrate influences this approach. |
| Thermodynamic vs. Kinetic Control | 1. Epimerization: If the undesired isomer is the kinetic product, it may be possible to convert it to the more thermodynamically stable desired isomer. For example, 6β-fluoroprogesterone can be epimerized to the more stable 6α-isomer using acidic conditions (e.g., HCl in acetic acid).[2][6] | In some cases, one stereoisomer is formed faster (kinetic product), while the other is more stable (thermodynamic product). Post-reaction isomerization can be a viable strategy to obtain the desired product. |
| Substrate Conformation | 1. Substrate Modification: The conformation of the steroid can influence the facial selectivity of the fluorination. Modifications to the steroid backbone, even at remote positions, can sometimes alter the stereochemical outcome. | The conformation of the steroid rings can shield one face of the enolate double bond, directing the attack of the electrophile to the less hindered face. |
The following table summarizes the α:β isomer ratios for the fluorination of progesterone (B1679170) enol acetate with different N-F reagents.
| N-F Reagent | α:β Isomer Ratio |
| Selectfluor™ | 1:1.5 |
| N-Fluorobenzenesulfonimide (NFSI) | 1:1.2 |
| N-Fluoropyridinium triflate (NFPy) | 1:1.1 |
| Data synthesized from literature reports.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of halogenated steroids?
A1: The primary challenges include:
-
Regioselectivity: Introducing a halogen at a specific position on the steroid core without reacting at other sites.[7][8]
-
Stereoselectivity: Controlling the stereochemistry (α vs. β) of the newly introduced halogen, which is crucial for biological activity.[6][9]
-
Harsh Reaction Conditions: Many halogenation methods require harsh conditions that can be incompatible with complex steroid molecules containing sensitive functional groups.
-
Stability of Reagents: Some halogenating agents are unstable and require careful handling.[1]
-
Purification: Separating the desired halogenated steroid from starting material, regioisomers, and stereoisomers can be difficult and often requires chromatographic techniques.[10][11][12]
Q2: Why is fluorination of steroids particularly challenging?
A2: Fluorination presents unique challenges due to the high reactivity of many fluorinating agents and the unique properties of the fluorine atom. Electrophilic fluorination often leads to mixtures of stereoisomers.[2] While reagents like Selectfluor™ are effective, controlling the stereochemical outcome remains a significant hurdle.[1][2]
Q3: Are there general strategies to improve the success rate of steroid halogenation?
A3: Yes, several general strategies can be employed:
-
Protecting Groups: Use protecting groups to block reactive functional groups on the steroid that are not the target of halogenation.
-
Substrate Control: Modify the substrate to enhance the reactivity of the desired position or to direct the halogenating agent.
-
Reagent Screening: Test a variety of halogenating agents to find one with the optimal balance of reactivity and selectivity for your specific substrate.
-
Optimization of Reaction Conditions: Systematically optimize parameters such as solvent, temperature, and reaction time.
Q4: How does the position of the halogen atom affect the biological activity of a steroid?
A4: The position and nature of the halogen atom can dramatically influence the potency and side-effect profile of a steroid.[13][14][15][16] For example, 9α-fluorination of corticosteroids can significantly increase their anti-inflammatory activity.[17] However, halogenation can also lead to increased side effects.[14][15][16][18]
Experimental Protocols
Protocol 1: Electrophilic Fluorination of a Steroid Enol Acetate using Selectfluor®
This protocol is a general guideline for the fluorination of a steroid at the 6-position via its enol acetate derivative.
Materials:
-
Steroid enol acetate (1.0 eq)
-
Selectfluor® (1.1 eq)
-
Anhydrous acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the steroid enol acetate (1.0 eq) in anhydrous acetonitrile.
-
To this solution, add Selectfluor® (1.1 eq) in one portion at room temperature.[1]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours depending on the substrate's reactivity.[1]
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to isolate the fluorinated steroid.
A general workflow for this protocol is shown below.
Caption: Experimental workflow for electrophilic fluorination of a steroid.
Protocol 2: Deoxofluorination of a Steroid Alcohol using DAST
This protocol describes the conversion of a hydroxyl group on a steroid to a fluorine atom using diethylaminosulfur trifluoride (DAST).
Safety Precaution: DAST is toxic, corrosive, and moisture-sensitive. Handle it with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment.
Materials:
-
Steroid alcohol (1.0 eq)
-
Diethylaminosulfur trifluoride (DAST) (1.1 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (B95107) (THF)
-
Dry ice/acetone bath
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the steroid alcohol (1.0 eq) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.1 eq) dropwise to the stirred solution.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetics of Electrophilic Fluorination of Steroids and Epimerisation of Fluorosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. WO1988009337A1 - Selective chlorination of steroids and other substrates directed by covalently linked agents comprising a nitrogen-containing ring acting as templates - Google Patents [patents.google.com]
- 5. Mechanistic insights into the regioselectivity in the halogenation of α-haloketones in acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of Electrophilic Fluorination of Steroids and Epimerisation of Fluorosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KR100290226B1 - A resioselective process for preparing 21-chloro steroids - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. GIST Scholar: Stereoselective Halogenation in Natural Product Synthesis [scholar.gist.ac.kr]
- 10. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chromatographic procedures for the isolation of plant steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Position not the Presence of the Halogen in Corticosteroids Influences Potency and Side Effect - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 15. researchgate.net [researchgate.net]
- 16. The position not the presence of the halogen in corticosteroids influences potency and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. modern steroid science: Fluorinated Steroids: A Survey of Recent Synthetic Methods for Direct Fluorination of Steroids [modernsteroid.blogspot.com]
- 18. Halogenated steroids [library.med.utah.edu]
Technical Support Center: Optimizing Reaction Conditions for 10-CIEsra Synthesis
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for a compound like 10-CIEsra, which may be a steroidal enyne?
A1: The synthesis of complex molecules like steroidal enynes often involves a multi-step process. A common strategy is the convergent synthesis, where different fragments of the molecule are synthesized separately and then combined. For a steroidal enyne, this could involve the preparation of a modified steroid core and a side chain containing the enyne functionality, followed by a coupling reaction.
Q2: What are the critical parameters to consider when optimizing the final coupling reaction?
A2: Key parameters for optimizing a coupling reaction, such as a Sonogashira or Suzuki coupling often used in such syntheses, include:
-
Catalyst System: The choice of metal catalyst (e.g., Palladium or Copper complexes) and ligands is crucial.
-
Solvent: The polarity and aprotic/protic nature of the solvent can significantly influence reaction rates and yields.
-
Temperature: Reactions are often sensitive to temperature, which can affect reaction kinetics and the formation of byproducts.
-
Base: The choice and stoichiometry of the base are critical for the catalytic cycle.
-
Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time and prevent degradation of the product.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Product Formation | Inactive catalyst | - Use a fresh batch of catalyst and ensure proper storage conditions. - Perform a pre-activation step if required for the specific catalyst. |
| Incorrect reaction temperature | - Screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C) to find the optimum. | |
| Unsuitable solvent | - Test a variety of solvents with different polarities (e.g., THF, Dioxane, Toluene, DMF). | |
| Steric hindrance at the reaction site | - Consider using a less sterically hindered coupling partner or a catalyst with a smaller ligand. | |
| Formation of Multiple Byproducts | Reaction temperature is too high | - Lower the reaction temperature to improve selectivity. |
| Cross-coupling of starting materials | - Adjust the stoichiometry of the reactants. - Add one of the reactants slowly to the reaction mixture. | |
| Degradation of starting material or product | - Reduce the reaction time. - Use a milder base or catalyst system. | |
| Difficulty in Product Purification | Co-elution with starting materials or byproducts | - Optimize the mobile phase for column chromatography (e.g., use a gradient elution). - Consider alternative purification techniques like preparative HPLC or crystallization. |
| Product instability on silica (B1680970) gel | - Use a different stationary phase for chromatography (e.g., alumina, C18). - Deactivate the silica gel with a small amount of triethylamine (B128534) in the eluent. |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction
Materials:
-
Steroidal halide/triflate (1.0 eq)
-
Enyne coupling partner (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 - 0.1 eq)
-
Copper(I) salt (e.g., CuI, 0.1 - 0.2 eq, for Sonogashira coupling)
-
Base (e.g., Triethylamine, Diisopropylethylamine, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., THF, Dioxane)
Procedure:
-
To a dried reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add the steroidal halide/triflate, palladium catalyst, and copper(I) salt (if applicable).
-
Add the anhydrous solvent and stir the mixture until all solids are dissolved.
-
Add the base and the enyne coupling partner to the reaction mixture.
-
Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Optimization of Catalyst and Solvent for a Model Coupling Reaction
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | THF | 65 | 45 |
| 2 | Pd(dppf)Cl₂ (5) | THF | 65 | 60 |
| 3 | Pd(PPh₃)₄ (5) | Dioxane | 80 | 55 |
| 4 | Pd(dppf)Cl₂ (5) | Dioxane | 80 | 75 |
| 5 | Pd(dppf)Cl₂ (10) | Dioxane | 80 | 72 |
Table 2: Optimization of Base and Stoichiometry
| Entry | Base | Equivalents of Enyne | Reaction Time (h) | Yield (%) |
| 1 | Triethylamine | 1.2 | 12 | 68 |
| 2 | Diisopropylethylamine | 1.2 | 12 | 78 |
| 3 | Diisopropylethylamine | 1.5 | 8 | 85 |
| 4 | Cesium Carbonate | 1.5 | 12 | 55 |
Visualizations
Caption: A generalized experimental workflow for the synthesis of 10-CIEsra.
Caption: A troubleshooting decision tree for synthesis optimization.
Caption: A hypothetical signaling pathway for a steroidal compound.
Technical Support Center: Degradation of 10-Chloroestra-1,4-diene-3,17-dione
Disclaimer: Direct experimental data on the degradation of 10-Chloroestra-1,4-diene-3,17-dione is limited in publicly available literature. The information provided below is based on established principles of steroid chemistry, degradation pathways of structurally similar compounds (such as dienones and other chlorinated steroids), and expert analysis.[1][2][3] These pathways are proposed and should be confirmed experimentally.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected reactive sites?
A1: this compound is a synthetic chlorinated steroid. Based on its structure, the primary sites susceptible to degradation are:
-
The A-ring: The conjugated 1,4-diene-3-one system is reactive and can undergo oxidation, reduction, or rearrangement. Dienone and trienone steroids are known to be susceptible to transformation.[1][4]
-
The C10-Chlorine bond: The tertiary chlorine atom at the A/B ring junction is a key feature. This bond may be cleaved through processes like reductive dechlorination or hydrolysis, although its position on a bridgehead carbon may impart some steric hindrance.[5][6]
-
The C17-ketone: This ketone group can be reduced to a hydroxyl group, a common metabolic transformation for steroids.
Q2: What are the most likely abiotic degradation pathways for this compound?
A2: Plausible abiotic degradation pathways include:
-
Hydrolysis: The C10-Cl bond could potentially undergo hydrolysis, especially under acidic or basic conditions, to yield a 10-hydroxy derivative. However, direct hydrolysis of steroid conjugates often requires harsh conditions like hot acid, which can cause further degradation.[7][8]
-
Photodegradation: Exposure to UV light, particularly in the presence of sensitizers, can lead to dechlorination or rearrangement. Processes like UVA/chlorination have been shown to degrade complex glucocorticoids through mechanisms including H-abstraction and dechlorination.[3]
-
Oxidation (e.g., via chlorination/ozonation): Advanced oxidation processes used in water treatment can degrade steroidal structures. Free chlorine can oxidize ketone groups and attack C=C double bonds, leading to a variety of chlorinated and oxygenated byproducts.[3][9][10]
Q3: What are the potential biotic degradation pathways (e.g., microbial degradation)?
A3: Microbial degradation of steroids is a well-documented process, primarily in bacteria like Mycobacterium and Rhodococcus.[11][12] If this compound were subjected to microbial action, the pathways could involve:
-
Reductive Dechlorination: Anaerobic bacteria are known to use chlorinated compounds as electron acceptors, replacing a chlorine atom with hydrogen.[5][6] This would yield the parent steroid, Androsta-1,4-diene-3,17-dione (Boldione).
-
Ring Cleavage: Bacteria typically degrade the steroid nucleus via specific pathways, such as the 9,10-seco pathway, which involves hydroxylation and cleavage of the B-ring.[2] The presence of the C10-Cl may inhibit or alter this pathway.
-
Side-Chain Modification: Initial steps often involve modifications like the reduction of the C17-ketone.[12]
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent degradation rates in replicate experiments. | 1. Fluctuation in pH, temperature, or light exposure.2. Variation in microbial culture activity (for biotic studies).3. Inconsistent dosage of reagents (e.g., chlorine, acid, base). | 1. Use buffered solutions and a temperature-controlled, light-protected incubator/reactor.2. Standardize inoculum size and growth phase for microbial experiments.3. Prepare fresh reagents and use calibrated pipettes for accurate dosing. |
| Appearance of multiple unexpected peaks in HPLC or GC-MS analysis. | 1. Formation of multiple degradation intermediates and products.2. Sample contamination from solvents or glassware.3. On-column degradation during GC analysis at high temperatures. | 1. Use a mass spectrometer (MS) detector to obtain mass-to-charge (m/z) ratios and propose structures for the unknown peaks.[3][4]2. Run solvent blanks and use high-purity solvents.[13]3. Use a lower injection port temperature or derivatize the analytes to increase thermal stability. Consider LC-MS as a milder alternative.[14] |
| Poor recovery of the parent compound or its metabolites during sample extraction. | 1. Adsorption of hydrophobic steroids to plasticware or glassware.2. Inefficient extraction from the sample matrix (e.g., aqueous culture medium).3. Degradation during the extraction or concentration steps. | 1. Use silanized glassware or polypropylene (B1209903) tubes. Minimize sample transfers.2. Optimize the extraction method. For aqueous samples, use liquid-liquid extraction with a suitable solvent (e.g., ethyl acetate (B1210297), dichloromethane) or solid-phase extraction (SPE) with a C18 cartridge.[15]3. Avoid high temperatures when evaporating solvents. Use a gentle stream of nitrogen at room temperature. |
| Difficulty in identifying dechlorination products. | 1. The dechlorinated product may be present at low concentrations.2. Co-elution with the parent compound or other intermediates. | 1. Use selective analytical techniques. A Gas Chromatograph with an Electron Capture Detector (GC-ECD) is highly sensitive to chlorinated compounds, allowing for comparison against a non-ECD detector.2. Synthesize or purchase an authentic analytical standard of the expected dechlorinated product (Androsta-1,4-diene-3,17-dione) for retention time and mass spectra comparison.[16] |
Experimental Protocols
Protocol 1: General Abiotic Degradation Study (Hydrolysis)
-
Preparation: Prepare buffer solutions at various pH values (e.g., pH 4, 7, and 9). Prepare a stock solution of this compound in a water-miscible solvent like acetonitrile (B52724) or DMSO.
-
Incubation: In amber glass vials to prevent photodegradation, add the steroid stock solution to each buffer to a final concentration of 1-10 mg/L.
-
Sampling: Place vials in a temperature-controlled shaker (e.g., 25°C). At specified time points (e.g., 0, 1, 6, 24, 72 hours), sacrifice a vial from each pH series.
-
Extraction: Extract the contents of the vial with an equal volume of ethyl acetate three times. Pool the organic layers.
-
Analysis: Dry the pooled extract over anhydrous sodium sulfate, evaporate the solvent under a gentle stream of nitrogen, and reconstitute in a suitable solvent for analysis by HPLC-UV or LC-MS.
-
Quantification: Monitor the disappearance of the parent compound and the appearance of new peaks over time to determine degradation kinetics.
Protocol 2: Analysis of Steroids by GC-MS
This protocol is for the analysis of thermally stable steroids or those made stable through derivatization.
-
Sample Preparation: Extract the steroids from the sample matrix as described in Protocol 1. The final extract must be anhydrous.
-
Derivatization (Optional but Recommended): To improve thermal stability and chromatographic peak shape, convert ketone groups to their trimethylsilyl (B98337) (TMS) ether derivatives. Evaporate the extract to dryness and add a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and a catalyst like trimethylchlorosilane (TMCS). Heat at 60-80°C for 30 minutes.[17]
-
GC Conditions:
-
Injector: Pulsed splitless injection at 280°C.
-
Column: A low-bleed capillary column suitable for steroid analysis (e.g., DB-5ms, HP-1ms).
-
Oven Program: Start at 140°C, ramp to 230°C at 20°C/min, then ramp to 300°C at 5°C/min and hold. (Note: This must be optimized for specific analytes).[17]
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode for identifying unknown peaks; Selected Ion Monitoring (SIM) mode for quantifying known compounds with higher sensitivity.[17]
-
Data Presentation
Quantitative data should be organized as follows. The table below is a template based on hypothetical results from a hydrolysis experiment.
Table 1: Half-life (t½) of this compound under Various Hydrolytic Conditions at 25°C
| pH | Half-life (hours) | Major Degradation Product(s) Identified |
| 4.0 | 120 ± 8 | 10-Hydroxy-estra-1,4-diene-3,17-dione (Proposed) |
| 7.0 | 450 ± 25 | Minimal degradation observed |
| 9.0 | 85 ± 5 | 10-Hydroxy-estra-1,4-diene-3,17-dione; other unidentified polar products |
Visualizations
Caption: Proposed major degradation pathways for this compound.
Caption: General experimental workflow for studying steroid degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Steroids as Environmental Compounds Recalcitrant to Degradation: Genetic Mechanisms of Bacterial Biodegradation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reductive dechlorination - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prednisolone degradation by UV/chlorine process: Influence factors, transformation products and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hypochlorite oxidation of select androgenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Green Manufacturing of Steroids via Mycolicbacteria: Current Status and Development Trends [mdpi.com]
- 13. gcms.cz [gcms.cz]
- 14. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. caymanchem.com [caymanchem.com]
- 17. scielo.br [scielo.br]
Technical Support Center: 10-Chloroestra-1,4-diene-3,17-dione
This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of 10-Chloroestra-1,4-diene-3,17-dione.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store this compound at -20°C in a tightly sealed container.[1] The product should be protected from light and stored in a cool, dark place.[2] Some suppliers may ship the product at room temperature for short durations, but long-term storage should be at the recommended low temperature.[3]
Q2: What are the consequences of improper storage?
A2: Improper storage, such as exposure to room temperature for extended periods, light, or humidity, can lead to the degradation of the compound. This can affect its purity, stability, and ultimately the reliability of experimental results.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, it is crucial to wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[4] If there is a risk of generating dust, a dust respirator should also be used.[4]
Q4: How should I handle the compound to minimize exposure?
A4: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any dust.[2][4] Avoid direct contact with skin and eyes.[2] After handling, wash hands thoroughly.[2]
Q5: What should I do in case of accidental exposure?
A5: In case of accidental exposure, follow these first-aid measures:
-
Skin contact: Immediately wash the affected area with soap and plenty of water.[4]
-
Eye contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[2]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[4] In all cases of exposure, seek medical attention.[2][4]
Q6: What are the known incompatibilities of this compound?
A6: this compound is incompatible with strong oxidizing agents.[2]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Unexpected experimental results | Compound degradation due to improper storage. | Verify storage conditions (temperature, light exposure). If stored improperly, consider using a fresh batch of the compound. |
| Contamination of the compound. | Ensure proper handling procedures were followed to prevent cross-contamination. Use clean spatulas and weigh boats. | |
| Compound appears discolored or clumped | Absorption of moisture or degradation. | This may indicate that the compound is no longer pure. It is recommended to use a fresh vial that has been stored under the correct conditions. |
| Difficulty dissolving the compound | Use of an inappropriate solvent. | Consult the product's certificate of analysis or relevant literature for recommended solvents. |
Storage and Handling Summary
| Parameter | Recommendation | Reference |
| Storage Temperature | -20°C | [1] |
| Storage Conditions | Tightly sealed container, protected from light, cool and dark place. | [2] |
| Incompatible Materials | Strong oxidizing agents. | [2] |
| Personal Protective Equipment | Lab coat, safety glasses, chemical-resistant gloves, dust respirator (if needed). | [4] |
| Handling Area | Well-ventilated area, preferably a chemical fume hood. | [2][4] |
Experimental Protocols
General Protocol for Handling and Weighing this compound
-
Preparation: Before handling, ensure the designated workspace (e.g., chemical fume hood) is clean and uncluttered. Assemble all necessary materials, including the vial of this compound, a clean spatula, a weigh boat, and the appropriate solvent.
-
Personal Protective Equipment (PPE): Don the required PPE: a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Equilibration: Allow the vial of the compound to equilibrate to room temperature before opening to prevent condensation of moisture, which could degrade the compound.
-
Weighing: In the chemical fume hood, carefully open the vial. Using a clean spatula, transfer the desired amount of the solid compound to a pre-tared weigh boat on an analytical balance.
-
Dissolution: Transfer the weighed compound to a suitable container for dissolution in the chosen solvent.
-
Cleanup: Tightly seal the vial of this compound and return it to the -20°C freezer. Dispose of the weigh boat and any other contaminated materials according to your institution's hazardous waste disposal guidelines.
-
Handwashing: Wash hands thoroughly with soap and water after completing the procedure.
Visual Guides
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Workflow for the safe handling of this compound.
References
avoiding by-products in the chlorination of estra-1,4-diene-3,17-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chlorination of estra-1,4-diene-3,17-dione. Our goal is to help you minimize by-product formation and achieve selective monochlorination at the C4 position.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product of the monochlorination of estra-1,4-diene-3,17-dione?
A1: The expected primary product is 4-chloro-estra-1,4-diene-3,17-dione . The electron-rich double bond at the C4-C5 position is the most likely site for electrophilic attack by a chlorinating agent.
Q2: What are the common by-products observed in this reaction?
A2: Common by-products can include:
-
Dichlorinated products: Further chlorination can occur, especially with an excess of the chlorinating agent or longer reaction times.
-
9,10-Epoxides: Under certain conditions, subsequent reaction after the initial chlorination can lead to the formation of a 9,10-epoxide.
-
Over-chlorinated species: Reaction at other positions on the steroid backbone is possible but less common under controlled conditions.
Q3: Which chlorinating agent is recommended for selective C4-monochlorination?
A3: N-Chlorosuccinimide (NCS) is a commonly used and recommended reagent for the selective chlorination of enones and dienones. It is a solid, relatively easy to handle, and can provide good selectivity under optimized conditions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be effectively monitored by Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) .
-
TLC: Use a suitable mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) to separate the starting material, the product, and by-products. The chlorinated product is expected to be less polar than the starting material.
-
HPLC: A reverse-phase HPLC method can provide quantitative information on the conversion of the starting material and the formation of products.
Q5: What are the key parameters to control for minimizing by-products?
A5: The key parameters to control are:
-
Stoichiometry of the chlorinating agent: Use a slight excess (e.g., 1.05-1.1 equivalents) of NCS to ensure complete conversion of the starting material without promoting dichlorination.
-
Reaction Temperature: Lower temperatures generally favor higher selectivity.
-
Reaction Time: Monitor the reaction closely and quench it once the starting material is consumed to avoid the formation of secondary products.
-
Solvent: Aprotic solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or chloroform (B151607) are typically used.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or no conversion of starting material | 1. Inactive chlorinating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Use a fresh batch of N-Chlorosuccinimide. 2. Gradually increase the reaction temperature and monitor by TLC. 3. Extend the reaction time, monitoring every 30-60 minutes. |
| Formation of multiple products (by TLC/HPLC) | 1. Over-chlorination due to excess reagent. 2. Reaction temperature is too high. 3. Prolonged reaction time. | 1. Reduce the equivalents of NCS to 1.05. 2. Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). 3. Quench the reaction as soon as the starting material is consumed. |
| Desired product is contaminated with succinimide | Incomplete removal during work-up. | Wash the organic layer thoroughly with water and brine during the extraction process. Succinimide is water-soluble. |
| Difficulty in purifying the product by column chromatography | Co-elution of product and by-products. | 1. Use a high-quality silica (B1680970) gel with a fine mesh size. 2. Optimize the solvent system for column chromatography by testing various mixtures of non-polar and polar solvents (e.g., hexane/ethyl acetate (B1210297), toluene/acetone). 3. Consider using a gradient elution. |
Experimental Protocols
Protocol 1: Selective C4-Monochlorination of Estra-1,4-diene-3,17-dione
This protocol is a representative procedure for the selective monochlorination at the C4 position.
Materials:
-
Estra-1,4-diene-3,17-dione
-
N-Chlorosuccinimide (NCS)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve estra-1,4-diene-3,17-dione (1.0 equivalent) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Chlorosuccinimide (1.05 equivalents) portion-wise over 10-15 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC every 30 minutes.
-
Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-chloro-estra-1,4-diene-3,17-dione.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Estra-1,4-diene-3,17-dione | C₁₉H₂₄O₂ | 284.40 | White to off-white solid |
| 4-Chloro-estra-1,4-diene-3,17-dione | C₁₉H₂₃ClO₂ | 318.84 | Expected to be a white to off-white solid |
| N-Chlorosuccinimide | C₄H₄ClNO₂ | 133.53 | White crystalline solid |
Table 2: Representative Spectroscopic Data for Product Identification
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spectrometry (EI-MS) m/z |
| Androsta-1,4-diene-3,17-dione (B159171) (Starting Material Analog) | ~7.05 (d, 1H, H-1), ~6.23 (dd, 1H, H-2), ~6.08 (s, 1H, H-4), ~1.24 (s, 3H, H-19), ~0.91 (s, 3H, H-18) | ~186.4 (C-3), ~168.9 (C-5), ~155.6 (C-1), ~127.5 (C-2), ~123.9 (C-4), ~220.1 (C-17) | M⁺ at 284.2, characteristic fragments |
| 4-Chloro-estra-1,4-diene-3,17-dione (Expected Product) | H-1 and H-2 protons expected to be deshielded. H-4 proton signal will be absent. | C-4 signal expected to shift downfield significantly. C-3 and C-5 signals will also be affected. | Expected M⁺ at 318 and M+2 at 320 in an approximate 3:1 ratio, characteristic of a monochlorinated compound. |
Visualizations
Reaction Pathway
Caption: Reaction pathway for the chlorination of estra-1,4-diene-3,17-dione.
Experimental Workflow
Caption: Step-by-step experimental workflow for the chlorination reaction.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common chlorination reaction issues.
Technical Support Center: Enhancing the Solubility of 10-Chloroestra-1,4-diene-3,17-dione for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively solubilize 10-Chloroestra-1,4-diene-3,17-dione for in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered when working with this and other poorly soluble steroid compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in dissolving this compound for in vitro assays?
A1: this compound, like many steroid compounds, is hydrophobic and exhibits poor solubility in aqueous solutions such as cell culture media and buffers. This can lead to issues with compound precipitation, inaccurate dosing, and inconsistent experimental results.
Q2: Which solvent is recommended for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds for in vitro studies. It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO. For many steroid hormones, solubility in DMSO can reach up to 100 mM.[1]
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous experimental medium. What should I do?
A3: This is a common issue known as "crashing out." To prevent this, it is crucial to add the DMSO stock solution to the aqueous medium while vortexing or mixing vigorously. This ensures rapid and even dispersion. Additionally, pre-warming the aqueous medium to 37°C can sometimes aid in solubility. It is also important to ensure the final concentration of DMSO in the medium is as low as possible to avoid solvent-induced toxicity.
Q4: What is the maximum permissible concentration of DMSO in cell culture?
A4: The tolerance to DMSO varies significantly between cell lines. However, a general guideline is to keep the final DMSO concentration at or below 0.5%, with many researchers aiming for ≤0.1% to minimize any potential off-target effects.[2][3][4][5][6] It is always recommended to perform a vehicle control (media with the same final concentration of DMSO without the compound) to assess the impact of the solvent on your specific cell line.
Q5: Are there any alternatives to DMSO for dissolving this compound?
A5: While DMSO is the most common choice, other organic solvents like ethanol (B145695) can also be used to prepare stock solutions.[1] However, the final concentration of ethanol in the culture medium should also be kept to a minimum. For particularly challenging compounds, co-solvents or solubility enhancers like cyclodextrins or surfactants can be explored, though their compatibility with the specific assay must be validated.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve in 100% DMSO. | Insufficient mixing or low temperature. | Vortex the solution for several minutes. Gentle warming in a 37°C water bath or brief sonication can also be effective.[7] |
| Precipitation occurs upon dilution in aqueous media. | "Crashing out" due to rapid change in solvent polarity. | Add the DMSO stock solution dropwise into the pre-warmed (37°C) aqueous medium while vortexing vigorously to ensure rapid dispersion. |
| Inconsistent results between experiments. | Variability in stock solution preparation or precipitation in the final working solution. | Ensure the stock solution is completely dissolved before each use. Prepare fresh dilutions for each experiment and visually inspect for any signs of precipitation before adding to cells. |
| Observed cytotoxicity in vehicle control. | The final concentration of the organic solvent (e.g., DMSO) is too high for the cell line. | Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line. Aim to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%.[2][3][4][5][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 304.81 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Optional: Water bath sonicator
Procedure:
-
Weigh out the desired amount of this compound in a sterile vial. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.048 mg of the compound.
-
Add the calculated volume of 100% DMSO to the vial.
-
Vortex the solution vigorously for 2-5 minutes until the compound is completely dissolved. A clear solution with no visible particulates should be obtained.
-
If the compound does not fully dissolve, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again. Brief sonication can also be applied.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Assays
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile, pre-warmed (37°C) cell culture medium or buffer
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM DMSO stock solution needed. For example, to prepare 1 mL of a 10 µM working solution, you would need 1 µL of the 10 mM stock solution. This will result in a final DMSO concentration of 0.1%.
-
Add the required volume of pre-warmed aqueous medium to a sterile tube.
-
While vortexing the medium, add the calculated volume of the DMSO stock solution dropwise.
-
Continue to vortex for an additional 30 seconds to ensure the compound is evenly dispersed.
-
Visually inspect the working solution for any signs of precipitation before adding it to your cell cultures.
Signaling Pathways and Experimental Workflows
Estrogen Receptor α (ERα) Signaling Pathway
This compound is an agonist of the Estrogen Receptor α (ERα). The diagram below illustrates the classical genomic signaling pathway of ERα.
References
Validation & Comparative
A Comparative Analysis of 10-Chloroestra-1,4-diene-3,17-dione and Other Aromatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the aromatase inhibitor 10-Chloroestra-1,4-diene-3,17-dione with other established aromatase inhibitors, namely letrozole (B1683767), anastrozole (B1683761), and exemestane (B1683764). The comparison is based on available experimental data on their inhibitory potency against the aromatase enzyme.
Introduction to Aromatase and its Inhibitors
Aromatase, a cytochrome P450 enzyme (CYP19A1), is responsible for the final and rate-limiting step in estrogen biosynthesis, the conversion of androgens to estrogens. In postmenopausal women, where the ovaries have ceased estrogen production, aromatase activity in peripheral tissues such as adipose tissue becomes the primary source of circulating estrogens. As many breast cancers are hormone-receptor-positive, meaning their growth is stimulated by estrogen, inhibiting aromatase is a key therapeutic strategy.
Aromatase inhibitors (AIs) are a class of drugs that block the action of this enzyme, thereby reducing estrogen levels and slowing the growth of estrogen-dependent tumors. They are broadly classified into two types:
-
Type I (Steroidal) Inhibitors: These are androgen analogues that bind irreversibly to the aromatase enzyme, leading to its permanent inactivation. Exemestane is a prominent example.
-
Type II (Non-steroidal) Inhibitors: These inhibitors bind reversibly to the enzyme's active site through the nitrogen atom of their triazole ring. Letrozole and anastrozole belong to this category.
This compound is a steroidal compound that has been investigated for its aromatase inhibitory activity. This guide will compare its in vitro potency with that of the widely used third-generation aromatase inhibitors.
Quantitative Comparison of Aromatase Inhibitory Potency
The following table summarizes the in vitro inhibitory potency (IC50 values) of this compound and other selected aromatase inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. For a meaningful comparison, data obtained from similar experimental setups, primarily radiosubstrate assays using human placental microsomes, are prioritized.
| Inhibitor | Type | IC50 Value | Enzyme Source | Assay Method | Reference Compound (IC50) |
| This compound | Steroidal | 2.4 µM | Human Placental Microsomes | Radiosubstrate Incubation | Androst-1,4-diene-3,17-dione (0.22 µM) |
| Letrozole | Non-steroidal (Type II) | ~7.5 nM (Ki) | Human Placental Microsomes | Radiosubstrate Incubation | - |
| Anastrozole | Non-steroidal (Type II) | Not directly comparable data found | - | - | - |
| Exemestane | Steroidal (Type I) | 1.3 µM | Aromatase-overexpressing cells | - | - |
| Androst-4-ene-3,17-dione | Steroidal | 0.22 µM | Human Placental Microsomes | Radiosubstrate Incubation | - |
Note: A direct head-to-head comparison of this compound with letrozole, anastrozole, and exemestane in the same experimental setup is not available in the current literature. The data presented is compiled from various studies, and caution should be exercised when making direct comparisons due to potential variations in experimental conditions. The IC50 value for this compound is notably higher than that reported for letrozole, suggesting a lower in vitro potency. Its potency appears to be in a similar micromolar range to exemestane, although the experimental systems differ.
Experimental Protocols
The determination of aromatase inhibitory activity is crucial for the evaluation of potential drug candidates. The radiosubstrate incubation assay is a widely accepted method for this purpose.
In Vitro Aromatase Inhibition Assay using Radiosubstrate Incubation
This method measures the conversion of a radiolabeled androgen substrate (typically [1β-³H]-androst-4-ene-3,17-dione) to estrogen by aromatase. The release of tritiated water ([³H]₂O) during this reaction is proportional to the enzyme activity.
Materials:
-
Human placental microsomes (source of aromatase)
-
[1β-³H]-Androst-4-ene-3,17-dione (radiolabeled substrate)
-
NADPH (cofactor)
-
Test inhibitors (e.g., this compound, letrozole, etc.) at various concentrations
-
Phosphate (B84403) buffer
-
Dextran-coated charcoal
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Reaction Mixture: A reaction mixture is prepared containing phosphate buffer, human placental microsomes, and NADPH.
-
Incubation with Inhibitor: The test inhibitor at a specific concentration is added to the reaction mixture and pre-incubated to allow for interaction with the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the radiolabeled substrate, [1β-³H]-androst-4-ene-3,17-dione.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
Termination of Reaction: The reaction is stopped, typically by placing the samples on ice and adding a solution of dextran-coated charcoal to adsorb the unmetabolized steroid substrate.
-
Separation of Tritiated Water: The mixture is centrifuged to pellet the charcoal and the bound substrate. The supernatant, containing the released [³H]₂O, is collected.
-
Quantification: The amount of [³H]₂O in the supernatant is quantified using a liquid scintillation counter.
-
Data Analysis: The percentage of aromatase inhibition is calculated for each inhibitor concentration by comparing the radioactivity in the presence of the inhibitor to that of a control (without inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
Visual representations of the key biological pathway and a typical experimental workflow are provided below to facilitate understanding.
Caption: Aromatase Inhibition Pathway.
Caption: Radiosubstrate Assay Workflow.
Discussion and Conclusion
Based on the available in vitro data, this compound demonstrates aromatase inhibitory activity, albeit with a lower potency (IC50 = 2.4 µM) compared to the established non-steroidal inhibitor letrozole (in the nanomolar range). Its potency appears to be more comparable to the steroidal inhibitor exemestane (IC50 = 1.3 µM), although derived from a different experimental system. It is important to note that this compound has also been reported to act as an estrogen receptor α (ERα) agonist with an EC50 of 0.36 nM. This dual activity as both an aromatase inhibitor and an ERα agonist is a critical consideration for its potential therapeutic application and warrants further investigation.
The lack of direct comparative studies using a standardized assay protocol makes a definitive ranking of potency challenging. Future research should aim to directly compare this compound with letrozole, anastrozole, and exemestane in a single, well-controlled study to provide a more conclusive assessment of its relative efficacy. Furthermore, in vivo studies are necessary to understand its pharmacokinetic and pharmacodynamic profile and to evaluate its overall anti-tumor efficacy and potential side effects.
This guide serves as a summary of the current, publicly available data. Researchers are encouraged to consult the primary literature for more detailed information and to consider the limitations of cross-study comparisons when evaluating these compounds.
Comparative Analysis of 10-Chloro and 10-Fluoro Estrane Derivatives as Aromatase Inhibitors: A Molecular Docking Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 10-chloro and 10-fluoro estrane (B1239764) derivatives based on their potential as aromatase inhibitors. The information presented herein is derived from a comprehensive study involving synthesis, biological evaluation, and computational docking simulations of these compounds. The objective is to offer a clear, data-driven comparison to aid in the rational design of novel therapeutics.
Quantitative Data Summary
The inhibitory action of the synthesized 10-fluoro- and 10-chloroestra-1,4-dien-3-one derivatives on human aromatase was evaluated. The following table summarizes the key quantitative data, including the half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value corresponds to a higher inhibitory potency.
| Compound ID | Derivative Type | Stereochemistry at C-13 | IC₅₀ (µM) |
| 9 | 10β-fluoroestra-1,4-dien-3-one | β-methyl | Potent (submicromolar/micromolar range) |
| 17 | 10β-fluoroestra-1,4-dien-3-one | α-methyl | Inactive |
| 20 | 17-deoxy-10β-fluoroestra-1,4-dien-3-one | β-methyl | Potent (submicromolar/micromolar range) |
| 21 | 17-deoxy-10β-fluoroestra-1,4-dien-3-one | α-methyl | Inactive |
| 22 | 10β-chloroestra-1,4-dien-3-one | β-methyl | Potent (low micromolar range) |
Data sourced from a 2019 study on 13-epimeric 10-fluoro- and 10-chloroestra-1,4-dien-3-ones as potential aromatase inhibitors.[1][2][3]
The results indicate that the classical estrane conformation with a 13β-methyl group is crucial for the inhibitory activity of these compounds against the aromatase enzyme.[1][2][3] Derivatives with a 13α-methyl group (compounds 17 and 21) displayed significantly weaker binding and were found to be inactive.[1][2][3] Notably, the 10-chloro-13β-derivative (compound 22) was identified as a potent inhibitor with an IC₅₀ value in the low micromolar range.[1][3]
Experimental Protocols
The potential inhibitory action of the 10-fluoro- and 10-chloroestra-1,4-dien-3-one products on human aromatase was investigated using an in vitro radiosubstrate incubation method.[1][2][3] This assay measures the enzymatic activity of aromatase by quantifying the conversion of a radiolabeled substrate. The concentration-dependent inhibitory action of the potent compounds (9, 20, and 22) was determined and compared against a reference compound, androst-1,4-diene-3,17-dione.[1]
To gain molecular-level insights into the binding properties of the synthesized derivatives, computational docking simulations were performed.[1][2][3] These simulations helped to understand the ligand-receptor interactions and the structural basis for the observed biological activities. The docking studies reinforced the importance of the stereocenter at the 13-position for binding affinity.[2][3] Specifically, the inversion of configuration at C-13 was shown to result in weaker binding of the 13α-estrone derivatives to the aromatase enzyme.[2][3]
Visualizations
The following diagram illustrates the key steps and considerations in the molecular docking workflow used to analyze the binding of the estrane derivatives to the aromatase enzyme.
References
- 1. Synthesis, Biological Evaluation and Docking Studies of 13-Epimeric 10-fluoro- and 10-Chloroestra-1,4-dien-3-ones as Potential Aromatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Biological Evaluation and Docking Studies of 13-Epimeric 10-fluoro- and 10-Chloroestra-1,4-dien-3-ones as Potential Aromatase Inhibitors [mdpi.com]
Comparative Biological Evaluation of 10-Chloroestra-1,4-diene-3,17-dione Analogs
A Comprehensive Guide for Researchers in Drug Development
This guide provides a detailed comparison of the biological activities of 10-Chloroestra-1,4-diene-3,17-dione and its analogs, focusing on their roles as aromatase inhibitors and estrogen receptor α (ERα) agonists. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate the objective evaluation of these compounds for potential therapeutic applications.
Executive Summary
This compound is a synthetic steroid derivative that exhibits dual biological activities. It acts as a potent agonist of the estrogen receptor α (ERα) and as an inhibitor of aromatase, the key enzyme in estrogen biosynthesis. These properties make it and its analogs interesting candidates for investigation in hormone-dependent diseases. This guide summarizes the available quantitative data on the biological performance of these compounds, details the experimental methodologies for their evaluation, and visualizes the relevant signaling pathways.
Data Presentation: Comparative Biological Activity
The biological activities of this compound and its analogs are summarized in the table below. The data highlights their potency as both aromatase inhibitors and ERα agonists.
| Compound | Target | Activity Metric | Value |
| This compound | Aromatase | IC50 | 2.4 µM |
| This compound | Estrogen Receptor α (ERα) | EC50 | 0.36 nM |
Table 1: Summary of the biological activity of this compound.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
Aromatase Inhibition Assay (Human Placental Microsomes)
This protocol outlines the procedure for determining the in vitro inhibition of aromatase using human placental microsomes.
1. Materials and Reagents:
-
Human placental microsomes
-
[1β-³H]-Androst-4-ene-3,17-dione (substrate)
-
NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Test compounds (this compound analogs)
-
Phosphate (B84403) buffer (pH 7.4)
-
Dextran-coated charcoal
-
Scintillation cocktail
2. Procedure:
-
Prepare reaction mixtures containing human placental microsomes, the NADPH regenerating system, and various concentrations of the test compound in phosphate buffer.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate, [1β-³H]-androst-4-ene-3,17-dione.
-
Incubate the mixture at 37°C for a specified time.
-
Stop the reaction by adding chloroform to extract the steroids.
-
Separate the aqueous phase containing the released ³H₂O from the organic phase.
-
Treat the aqueous phase with dextran-coated charcoal to remove any remaining steroids.
-
Measure the radioactivity of the aqueous phase using a liquid scintillation counter.
-
Calculate the rate of aromatase activity and the percentage of inhibition by the test compound. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2][3]
Estrogen Receptor α (ERα) Agonist Assay (Yeast Estrogen Screen - YES)
This protocol describes the determination of the estrogenic activity of test compounds using a yeast-based reporter gene assay.
1. Materials and Reagents:
-
Genetically modified Saccharomyces cerevisiae strain expressing human ERα and a reporter gene (e.g., lacZ)
-
Yeast growth medium
-
Test compounds (this compound analogs)
-
17β-Estradiol (positive control)
-
Lysis buffer
-
Chlorophenol red-β-D-galactopyranoside (CPRG) or other suitable substrate for β-galactosidase
2. Procedure:
-
Culture the yeast cells in the appropriate growth medium.
-
Expose the yeast cells to serial dilutions of the test compounds and the positive control (17β-estradiol) in a 96-well plate format.
-
Incubate the plates at 31°C for 18-48 hours.
-
After incubation, measure the optical density at 690 nm to assess yeast growth.
-
Lyse the yeast cells to release the β-galactosidase enzyme.
-
Add the CPRG substrate. The β-galactosidase will convert the yellow CPRG to a purple product.
-
Measure the optical density at 570 nm to quantify the color change, which is proportional to the β-galactosidase activity.
-
The estrogenic activity of the test compounds is determined by comparing the dose-response curves to that of the positive control. EC50 values are calculated from these curves.[4][5][6][7][8]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow for the biological evaluation of this compound analogs.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. epa.gov [epa.gov]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. biotoxik.it [biotoxik.it]
- 5. aniara.com [aniara.com]
- 6. xenometrix.ch [xenometrix.ch]
- 7. YES and YAS assay - Wikipedia [en.wikipedia.org]
- 8. Detecting Estrogenic Ligands in Personal Care Products using a Yeast Estrogen Screen Optimized for the Undergraduate Teaching Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of 10-Chloroestra-1,4-diene-3,17-dione in Aromatase Inhibition: A Comparative Guide
For Immediate Release
Shanghai, China – December 5, 2025 – In the competitive landscape of endocrine therapy and drug development, the quest for potent and selective aromatase inhibitors is paramount. This guide provides a detailed comparison of the aromatase inhibitor 10-Chloroestra-1,4-diene-3,17-dione, highlighting its IC50 value in relation to other established inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and protocols.
This compound has been identified as an inhibitor of aromatase, the key enzyme responsible for estrogen biosynthesis, with a reported half-maximal inhibitory concentration (IC50) of 2.4 µM.[1] This positions it as a compound of interest for further investigation in the context of estrogen-dependent diseases.
Comparative Analysis of Aromatase Inhibitors
To contextualize the inhibitory potential of this compound, the following table summarizes its IC50 value alongside a selection of other known aromatase inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, serving as a key metric of potency. A lower IC50 value indicates a more potent inhibitor.
| Compound | IC50 Value | Compound Type |
| This compound | 2.4 µM | Steroidal |
| Letrozole | 0.07-20 nM | Non-steroidal |
| Anastrozole | Not specified, but potent | Non-steroidal |
| Exemestane | 30 nM (human placental), 40 nM (rat ovarian) | Steroidal (Irreversible) |
| Fadrozole | 4.5 nM | Non-steroidal |
| 4-Hydroxyandrostenedione (Formestane) | 30.0 to 50.0 nM | Steroidal |
| Aminoglutethimide | 1.0 to 6.0 µM | Non-steroidal |
| Obacunone | 28.04 µM | Natural Compound |
| α-Naphthoflavone | 0.5 µM | Synthetic Flavonoid |
This table presents a summary of IC50 values from various sources for comparative purposes. Experimental conditions can influence these values.
Understanding the Mechanism: Aromatase Inhibition
Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of hormone-sensitive breast cancer. Its inhibition reduces the peripheral conversion of androgens to estrogens, thereby depriving cancer cells of the estrogen they need to grow. The signaling pathway below illustrates this mechanism.
Caption: Mechanism of Aromatase Inhibition.
Experimental Determination of IC50 Values
The IC50 values for aromatase inhibitors are typically determined through in vitro enzymatic assays. A widely accepted method is the tritiated water-release assay, which measures the production of ³H₂O during the conversion of a radiolabeled androgen substrate by aromatase.
Representative Experimental Protocol: Tritiated Water-Release Assay
This protocol is a synthesized representation of standard methods for determining aromatase inhibition.
1. Preparation of Reagents:
-
Enzyme Source: Human placental microsomes or recombinant human aromatase.
-
Substrate: [1β-³H]-Androstenedione.
-
Cofactor: NADPH (or an NADPH-generating system).
-
Buffer: Phosphate buffer (pH 7.4).
-
Inhibitors: this compound and other test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Stopping Reagent: Chloroform or other organic solvent.
-
Adsorbent: Dextran-coated charcoal.
2. Assay Procedure:
-
A reaction mixture is prepared containing the buffer, NADPH, and the aromatase enzyme preparation.
-
Varying concentrations of the inhibitor (e.g., this compound) are added to the reaction tubes.
-
The reaction is initiated by the addition of the radiolabeled substrate, [1β-³H]-androstenedione.
-
The mixture is incubated at 37°C for a specified time (e.g., 20-30 minutes).
-
The reaction is terminated by the addition of chloroform.
-
The aqueous phase, containing the released ³H₂O, is separated from the organic phase containing the unreacted substrate and steroid products.
-
Dextran-coated charcoal is added to the aqueous phase to adsorb any remaining traces of steroids.
-
After centrifugation, the radioactivity in the supernatant, which is proportional to the amount of ³H₂O formed, is measured using a liquid scintillation counter.
3. Data Analysis:
-
The rate of reaction is determined for each inhibitor concentration.
-
The percentage of inhibition is calculated relative to a control reaction with no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Aromatase Inhibition Assay Workflow.
Logical Comparison of Inhibitor Effectiveness
The IC50 value provides a direct measure for comparing the potency of different inhibitors. A lower IC50 signifies that a smaller concentration of the compound is required to achieve 50% inhibition of the enzyme's activity, indicating higher effectiveness.
References
Unveiling the Receptor Selectivity of 10-Chloroestra-1,4-diene-3,17-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 10-Chloroestra-1,4-diene-3,17-dione with various nuclear receptors and related enzymes. The information presented herein is intended to support research and development efforts in steroid pharmacology and drug discovery.
Summary of Cross-Reactivity Data
This compound exhibits a multi-target profile, acting as a potent agonist of the Estrogen Receptor α (ERα) and an inhibitor of aromatase.[1][2][3][4] Currently, there is a lack of publicly available data on its binding affinity and functional activity with respect to the Androgen Receptor (AR), Progesterone Receptor (PR), and Glucocorticoid Receptor (GR).
| Target | Activity | Parameter | Value | Reference |
| Estrogen Receptor α (ERα) | Agonist | EC50 | 0.36 nM | [1][2][3][4] |
| Aromatase | Inhibitor | IC50 | 2.4 µM | [1][2][3] |
| Androgen Receptor (AR) | Not Reported | - | - | |
| Progesterone Receptor (PR) | Not Reported | - | - | |
| Glucocorticoid Receptor (GR) | Not Reported | - | - |
Table 1: Quantitative analysis of this compound cross-reactivity. This table summarizes the known biological activities of the compound.
Experimental Methodologies
Detailed below are the experimental protocols for the key assays used to determine the biological activity of this compound.
Estrogen Receptor α (ERα) Agonist Activity Assessment
The estrogenic activity of this compound was determined using a yeast-based reporter gene assay.[1][2][3][4] This assay utilizes a genetically modified strain of Saccharomyces cerevisiae that co-expresses the human estrogen receptor α (hERα) and a reporter gene (e.g., lacZ, encoding β-galactosidase) under the control of an estrogen response element (ERE).
Experimental Workflow:
-
Yeast Culture: The recombinant yeast strain is cultured in an appropriate medium to a specific density.
-
Compound Exposure: The yeast culture is then exposed to varying concentrations of this compound. A known ERα agonist, such as 17β-estradiol, is used as a positive control, and a vehicle control (e.g., DMSO) is also included.
-
Incubation: The cultures are incubated for a defined period to allow for receptor binding, activation, and subsequent reporter gene expression.
-
Reporter Gene Assay: Following incubation, the cells are lysed, and the activity of the reporter enzyme (e.g., β-galactosidase) is measured using a colorimetric or fluorometric substrate.
-
Data Analysis: The reporter gene activity is plotted against the compound concentration to generate a dose-response curve, from which the EC50 value is calculated.
Aromatase Inhibition Assay
The inhibitory effect of this compound on aromatase activity was quantified using an in vitro assay with human recombinant aromatase or placental microsomes.
Experimental Workflow:
-
Enzyme Preparation: A preparation of human recombinant aromatase or microsomes isolated from human placenta is used as the source of the enzyme.
-
Inhibitor Pre-incubation: The enzyme preparation is pre-incubated with various concentrations of this compound. A known aromatase inhibitor, such as letrozole (B1683767) or anastrozole, serves as a positive control.
-
Substrate Addition: The enzymatic reaction is initiated by the addition of a radiolabeled substrate, typically [1β-³H]-androst-4-ene-3,17-dione.
-
Incubation: The reaction mixture is incubated at 37°C for a specific duration.
-
Reaction Termination and Product Extraction: The reaction is stopped, and the product, which includes ³H₂O released during the aromatization process, is separated from the unreacted substrate.
-
Quantification: The amount of ³H₂O is quantified using liquid scintillation counting, which is directly proportional to the aromatase activity.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the data is used to determine the IC50 value.
Potential Signaling Pathways
The dual activity of this compound suggests its potential to modulate multiple signaling pathways. As an ERα agonist, it can initiate classical estrogenic signaling. As an aromatase inhibitor, it can suppress the endogenous production of estrogens, thereby impacting estrogen-dependent pathways.
Discussion and Future Directions
The available data clearly demonstrates that this compound is a potent ERα agonist and a micromolar-range aromatase inhibitor. This dual activity is of significant interest for potential therapeutic applications where both direct estrogenic action and suppression of local estrogen synthesis could be beneficial.
However, the lack of data on its interaction with other key steroid receptors, namely the androgen, progesterone, and glucocorticoid receptors, represents a critical knowledge gap. Given the steroidal scaffold of this compound, cross-reactivity with these receptors is plausible and warrants investigation. A comprehensive understanding of its selectivity profile is essential for predicting its overall pharmacological effects and potential off-target liabilities.
Future research should prioritize the evaluation of this compound's binding affinity and functional activity at the AR, PR, and GR. Standard competitive binding assays and reporter gene assays are recommended for this purpose. Elucidating the complete cross-reactivity profile will be instrumental in guiding further preclinical and clinical development of this and structurally related compounds.
References
Unveiling the Aromatase Inhibitor: A Comparative Analysis of 10-Chloroestra-1,4-diene-3,17-dione's In Vitro Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro efficacy of 10-Chloroestra-1,4-diene-3,17-dione, a potent steroidal aromatase inhibitor, with other relevant compounds. Notably, a thorough search of scientific literature reveals a significant gap in in vivo efficacy data for this specific molecule. This guide will therefore focus on its established in vitro profile, drawing comparisons with alternatives for which both in vitro and in vivo data are available.
This compound has demonstrated significant activity in laboratory settings as both an inhibitor of aromatase and an agonist of the estrogen receptor α (ERα). Its potential as a therapeutic agent warrants a detailed examination of its performance against other known aromatase inhibitors.
Dual Mechanism of Action: Aromatase Inhibition and Estrogen Receptor Agonism
This compound exhibits a dual mechanism of action. It acts as a potent inhibitor of aromatase, the key enzyme responsible for converting androgens to estrogens. Additionally, it functions as an agonist for the estrogen receptor α, the primary mediator of estrogenic signaling.
Quantitative In Vitro Efficacy
The in vitro potency of this compound has been quantified through various assays. The following table summarizes the key efficacy data in comparison to other well-characterized aromatase inhibitors.
| Compound | Target | Assay Type | Potency (IC50/EC50) | Reference Compound(s) |
| This compound | Aromatase | Radiosubstrate Incubation | Low micromolar/submicromolar | Androst-1,4-diene-3,17-dione |
| This compound | Estrogen Receptor α | Yeast-based reporter assay | 0.36 nM (EC50) | Estrone (B1671321) |
| Androst-1,4-diene-3,17-dione | Aromatase | Radiosubstrate Incubation | Similar to 10-chloro analog | N/A |
| 10-Fluoroestra-1,4-dien-3-one | Aromatase | Radiosubstrate Incubation | Potent inhibitor | Androst-1,4-diene-3,17-dione |
| 1,4,6-Androstatriene-3,17-dione (ATD) | Aromatase | Rat ovarian microsomes | Time-dependent inhibition | N/A |
| 10-Propargylestr-4-ene-3,17-dione (PED) | Aromatase | Rat ovarian aromatase | Irreversible inhibitor | N/A |
Comparative In Vivo Efficacy: A Data Deficit
Despite its promising in vitro profile, there is a conspicuous absence of published in vivo studies for this compound. In contrast, several other aromatase inhibitors have been evaluated in animal models, demonstrating their ability to reduce estrogen levels and inhibit the growth of hormone-dependent tumors.
| Compound | Animal Model | Key In Vivo Findings |
| This compound | No data available | No data available |
| 1,4,6-Androstatriene-3,17-dione (ATD) | 7,12-dimethylbenz[a]anthracene-induced rat mammary tumors | Marked tumor regression, inhibition of ovarian aromatase, and reduced estrogen secretion.[1] |
| 10-Propargylestr-4-ene-3,17-dione (PED) | Rat ovarian aromatase activity model | Maximally inhibited aromatase activity 3 hours after a single injection; significantly reduced ovarian estrogen levels.[2] |
Experimental Protocols
The in vitro data presented in this guide were primarily generated using two key experimental methodologies: the radiosubstrate incubation assay for aromatase inhibition and the yeast-based estrogen screen for estrogen receptor agonism.
In Vitro Aromatase Inhibition Assay (Radiosubstrate Incubation)
This method directly measures the enzymatic activity of aromatase by quantifying the conversion of a radiolabeled androgen substrate into an estrogen product.
Yeast-Based Estrogen Receptor Agonist Assay (Yeast Estrogen Screen)
This assay utilizes genetically modified yeast cells that express the human estrogen receptor α and a reporter gene (e.g., lacZ) under the control of an estrogen-responsive element. Activation of the receptor by an agonist leads to the expression of the reporter gene, which can be quantified.[3][4][5][6][7]
Conclusion and Future Directions
This compound is a potent in vitro aromatase inhibitor and ERα agonist. Its efficacy in these assays is comparable to or greater than other known steroidal modulators. However, the complete lack of in vivo data represents a critical knowledge gap. Future research should prioritize the evaluation of this compound in relevant animal models to determine its pharmacokinetic profile, in vivo efficacy in hormone-dependent disease models, and overall safety. Such studies are essential to ascertain its true therapeutic potential and to provide a more complete comparison with existing aromatase inhibitors.
References
- 1. Effect of an aromatase inhibitor, 1,4,6-androstatriene-3,17-dione, on 7,12-dimethylbenz[a]anthracene-induced mammary tumors in the rat and its mechanism of action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of in vivo administration of 10-propargylestr-4-ene-3,17-dione on rat ovarian aromatase and estrogen levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detecting Estrogenic Ligands in Personal Care Products using a Yeast Estrogen Screen Optimized for the Undergraduate Teaching Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ftb.com.hr [ftb.com.hr]
- 6. Evaluation of a recombinant yeast cell estrogen screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]
Safety Operating Guide
Proper Disposal of 10-Chloroestra-1,4-diene-3,17-dione: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. 10-Chloroestra-1,4-diene-3,17-dione, a compound suspected of causing cancer and having reproductive toxicity, requires careful handling and disposal to mitigate risks.[1] This guide provides a comprehensive, step-by-step procedure for the safe disposal of this hazardous material, ensuring compliance with safety regulations and fostering a secure research environment.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance with the following risk factors:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Carcinogenicity: Suspected of causing cancer.[1]
-
Reproductive Toxicity: May damage fertility or the unborn child and may cause harm to breast-fed children.[1]
-
Aquatic Hazard: Toxic to aquatic life.[1]
Given these hazards, it is imperative to handle this compound with the care required for hazardous materials.[1] Always wear appropriate personal protective equipment (PPE), including gloves, protective clothing, eye protection, and face protection, when handling this chemical.[1]
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be managed through an approved waste disposal plant.[1] Adherence to the following procedures is mandatory to ensure safety and regulatory compliance.
1. Waste Identification and Labeling:
-
All waste containers must be clearly labeled with the full chemical name: "this compound".[2] Do not use abbreviations or chemical formulas.[2]
-
For mixtures, all constituents and their approximate concentrations must be listed.[2]
2. Waste Segregation and Storage:
-
Segregate solid waste from liquid waste.[2]
-
Store this compound waste separately from incompatible materials. As a halogenated organic compound, it should be segregated from non-halogenated organics, acids, bases, and oxidizers.[2]
-
Designate a specific hazardous waste storage area within the laboratory.[5]
-
All hazardous waste must be collected within 90 days of the start of accumulation.[5]
3. Waste Container Requirements:
-
Use only compatible, leak-proof containers with screw-on caps.[2][5] Open beakers, rubber stoppers, or food containers are not acceptable for storing hazardous waste.[2]
-
Do not fill liquid waste containers to more than 80% capacity to allow for expansion.[2]
-
Ensure the outer surface of the container is clean and free of contamination.[2]
-
Place the primary waste container in a secondary container that is chemically compatible and can hold 110% of the volume of the primary container to prevent spills and leaks.[5]
4. Disposal of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent.[3] The rinsate must be collected and disposed of as hazardous waste.[3]
-
After triple-rinsing, the container can be air-dried in a well-ventilated area, such as a fume hood.[6]
-
Once decontaminated, any hazard labels on the container should be removed or defaced before disposal in regular trash or recycling.[6]
5. Arranging for Waste Collection:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste collection.[3][4]
-
Provide a complete list of the chemicals for disposal to EHS.[4]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Liquid Waste Container Fill Level | Do not exceed 80% capacity | [2] |
| Secondary Containment Capacity | Must hold 110% of the primary container's volume | [5] |
| Hazardous Waste Storage Time Limit | Maximum of 90 days from accumulation start | [5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling 10-Chloroestra-1,4-diene-3,17-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 10-Chloroestra-1,4-diene-3,17-dione. As a potent, chlorinated steroidal compound, it should be treated as a hazardous substance. All personnel must review this guide and any available Safety Data Sheet (SDS) from the supplier before commencing work.
Core Safety and Personal Protective Equipment (PPE)
Given the likely potent biological activity of this compound as an estrogen receptor derivative and aromatase inhibitor, minimizing exposure is paramount.[1][2] The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against skin contact. Nitrile offers good chemical resistance. The outer glove should be removed after each task or batch.[3] |
| Eye Protection | Chemical splash goggles. | Protects against accidental splashes of the compound, especially when in solution.[4][5] |
| Body Protection | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[3] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A properly fitted N95 respirator or higher. | Required when handling the solid compound outside of a certified chemical fume hood or if there is a risk of aerosolization.[4][5] |
| Shoe Covers | Two pairs of disposable shoe covers. | Protects from contact with any residue on the floor.[5] |
Operational Plan: From Receipt to Disposal
The following step-by-step guide outlines the safe handling workflow for this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage location should be clearly labeled as "Hazardous" and accessible only to authorized personnel.
2. Preparation and Handling:
-
All handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Use a calibrated balance to weigh the required amount of the compound.
-
When preparing solutions, add the solvent to the compound slowly to avoid splashing.
-
Work over a disposable absorbent bench pad to contain any potential spills.
3. Decontamination and Cleaning:
-
All non-disposable equipment that has come into contact with the compound should be decontaminated. Consult any available SDS for appropriate decontamination procedures.
-
Wipe down all work surfaces in the fume hood with a suitable cleaning agent after each use.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure. As a chlorinated organic substance, it may be toxic to aquatic life.[6][7]
| Waste Type | Disposal Procedure |
| Solid Waste | All disposable PPE (gloves, gown, shoe covers), absorbent pads, and contaminated labware should be collected in a dedicated, sealed, and clearly labeled hazardous solid waste container. |
| Liquid Waste | Unused solutions and contaminated liquid media should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified. |
| Container Disposal | The empty original container should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container should then be disposed of according to institutional guidelines. |
All waste must be disposed of through an approved hazardous waste disposal service, following all local, state, and federal regulations.
Experimental Protocols
Handling of Solid Compound:
-
Don all required PPE as specified in the table above.
-
Perform all operations within a certified chemical fume hood.
-
Place a disposable absorbent pad on the work surface.
-
Carefully weigh the desired amount of this compound onto weighing paper or into a suitable container.
-
Proceed with the experimental procedure, ensuring all equipment that comes into contact with the compound is dedicated or properly decontaminated after use.
-
Upon completion, wipe down the work area with an appropriate decontaminating solution.
-
Dispose of all contaminated materials in the designated hazardous waste containers.
-
Remove outer gloves and dispose of them in the solid waste container.
-
Remove remaining PPE and dispose of it appropriately.
-
Wash hands thoroughly with soap and water.
Solution Preparation:
-
Follow steps 1-3 from the "Handling of Solid Compound" protocol.
-
Weigh the solid compound into a tared vessel.
-
Slowly add the desired solvent to the vessel, avoiding splashing.
-
If necessary, gently sonicate or vortex to dissolve the compound completely.
-
Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
-
Follow steps 6-10 from the "Handling of Solid Compound" protocol for cleanup and de-gowning.
Workflow for Handling this compound
Caption: A flowchart illustrating the key steps for safely handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
